molecular formula C8H11BrClNO B158802 4-Bromo-3-ethoxyaniline hydrochloride CAS No. 125756-95-8

4-Bromo-3-ethoxyaniline hydrochloride

Cat. No.: B158802
CAS No.: 125756-95-8
M. Wt: 252.53 g/mol
InChI Key: CVVLNBLBIWBEPT-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxyaniline hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVLNBLBIWBEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846023-33-4
Record name Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846023-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-ethoxyaniline hydrochloride, a key building block in contemporary organic synthesis and drug discovery. This document details its chemical and physical properties, provides insight into its synthesis, and outlines its significant applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted aniline derivative. It is noteworthy that this compound is associated with two CAS numbers in the chemical supply chain: 846023-33-4 and 125756-95-8 .[1][2][3][4] Researchers are advised to verify the specific CAS number associated with their procured material.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Data has been compiled from various chemical suppliers and safety data sheets.

PropertyValue
Molecular Formula C8H11BrClNO
Molecular Weight 252.54 g/mol [3]
Appearance White to off-white or light yellow crystalline powder or solid[1]
Purity Typically ≥95% or ≥97%
Storage Temperature Room temperature or refrigerated (0-8 °C)[2][3]
SMILES CCOC1=C(C=C(C=C1)N)Br.Cl
InChI Key CVVLNBLBIWBEPT-UHFFFAOYSA-N

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources for the hydrochloride salt. For the related free base, 4-bromo-3-methoxyaniline, a melting point of 96-100 °C is cited.[5]

Synthesis

General Experimental Protocol (Adapted)

Step 1: Reduction of the Nitroarene Precursor

A plausible precursor for 4-Bromo-3-ethoxyaniline would be 1-bromo-2-ethoxy-4-nitrobenzene. The reduction can be achieved using a metal catalyst, such as palladium on carbon (Pd/C) with a hydrogen source, or a reducing agent like tin(II) chloride or zinc powder in the presence of an acid.

  • Reaction Scheme:

    • To a solution of the nitroarene precursor in a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran), a reducing agent is added.

    • For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., 10% Pd/C).

    • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is filtered to remove the catalyst or solid byproducts.

    • The filtrate is concentrated under reduced pressure to yield the crude 4-Bromo-3-ethoxyaniline.

Step 2: Formation of the Hydrochloride Salt

  • Reaction Scheme:

    • The crude 4-Bromo-3-ethoxyaniline is dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or methanol).

    • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the aniline solution while stirring.

    • The hydrochloride salt typically precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a cold, non-polar solvent to remove any remaining impurities, and dried under vacuum.

Applications in Drug Discovery

This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research.[1] Its primary documented application is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] The aniline group of 4-Bromo-3-ethoxyaniline can be functionalized to connect to either the target protein ligand or the E3 ligase ligand, while the bromo and ethoxy groups can be used to modulate the physicochemical properties and conformational preferences of the resulting PROTAC.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the incorporation of an aniline-based building block, such as 4-Bromo-3-ethoxyaniline, into a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Aniline_Building_Block 4-Bromo-3-ethoxyaniline Hydrochloride Functionalization Functionalization of Aniline Aniline_Building_Block->Functionalization e.g., Acylation, Alkylation POI_Ligand Protein of Interest (POI) Ligand with Reactive Handle Coupling_1 Coupling to Linker or First Ligand POI_Ligand->Coupling_1 E3_Ligase_Ligand E3 Ligase Ligand with Reactive Handle Coupling_2 Coupling to Second Ligand E3_Ligase_Ligand->Coupling_2 Functionalization->Coupling_1 Coupling_1->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

References

An In-depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-ethoxyaniline hydrochloride, a key building block in contemporary drug discovery and organic synthesis. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its primary applications, and provides essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aniline derivative. The presence of a bromine atom and an ethoxy group on the aniline ring makes it a versatile intermediate for further chemical modifications. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
CAS Number 846023-33-4[1][2]
Alternate CAS Number 125756-95-8 (often for free base)[][4]
Purity Typically ≥97%[2]
Physical Form Solid
Storage Temperature Room temperature[2]

Note on CAS Numbers: While 846023-33-4 is the most consistently cited CAS number for the hydrochloride salt, 125756-95-8 is also associated with this compound, sometimes referring to the free base, 4-Bromo-3-ethoxyaniline. Researchers should verify the specific form of the compound with their supplier.

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Reduction of a Nitroaromatic Precursor

This protocol is a generalized procedure based on the synthesis of similar anilines and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

G reactant 1-Bromo-2-ethoxy-4-nitrobenzene product 4-Bromo-3-ethoxyaniline reactant->product Reduction reagent Reducing Agent (e.g., SnCl2, H2, Zn/NH4Cl) final_product 4-Bromo-3-ethoxyaniline hydrochloride product->final_product Salt Formation hcl HCl

A representative reaction scheme for the synthesis of this compound.

Materials:

  • 1-Bromo-2-ethoxy-4-nitrobenzene (starting material)

  • Reducing agent (e.g., Zinc powder and Ammonium chloride, or Tin(II) chloride)[5]

  • Solvent (e.g., Tetrahydrofuran, Ethanol)[5]

  • Hydrochloric acid (for salt formation)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve 1-bromo-2-ethoxy-4-nitrobenzene in a suitable solvent such as tetrahydrofuran.

    • Add a reducing agent. For example, add ammonium chloride followed by zinc powder in portions.[5]

    • Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the mixture to room temperature and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Isolation of the Free Base:

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-ethoxyaniline.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purification:

    • The final product can be further purified by recrystallization if necessary.

Expected Data: Although the specific spectral data is not provided in the search results, it is noted that 1H NMR, IR, and MS data are available for this compound from various chemical suppliers.[6] Researchers should obtain and interpret this data to confirm the structure and purity of the synthesized compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in organic synthesis. Its most prominent application appears to be in the development of PROteolysis TArgeting Chimeras (PROTACs) , as indicated by its classification as a "Protein Degrader Building Block".[2]

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[7][8][9] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7]

This compound can be incorporated into the structure of a PROTAC, often as part of the ligand for the target protein or as a component of the linker. The bromo and amino functionalities provide convenient handles for further chemical elaboration to build the final PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (containing 4-bromo-3-ethoxyaniline hydrochloride moiety) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Generalized mechanism of action for a PROTAC, a potential application for derivatives of this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[10]

Hazard Identification[11]
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures[11]
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

This technical guide is intended to provide a comprehensive overview for researchers and professionals. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-Depth Technical Guide on the Physical Properties of 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-ethoxyaniline hydrochloride. Due to the limited availability of specific experimental data in publicly accessible resources, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of aniline derivatives, empowering researchers to ascertain these values empirically.

Core Physical Properties
PropertyDataSource(s)
Molecular Formula C8H11BrClNO or C8H10BrNO·HCl[1][2]
Molecular Weight 252.54 g/mol [1]
Appearance Solid, Powder[3]
Melting Point Data not available. For the related compound 4-Bromo-3-methoxyaniline, the melting point is in the range of 95.0-105.0 °C.[4]
Boiling Point Data not available.[5]
Solubility No quantitative data available. As an amine hydrochloride, it is expected to be soluble in water. The free base, 4-bromoaniline, is slightly soluble in water and soluble in organic solvents like ether.[6][7][8][9]

Experimental Protocols

Given the absence of specific reported values for the melting point and solubility of this compound, the following are detailed, generalized protocols for their experimental determination. These methods are standard in organic chemistry for the characterization of solid compounds.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method [10][11][12][13]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the powdered sample on a clean, dry surface.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the capillary tube and tap it gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or similar device).

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.[11]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Determination of Solubility

Solubility is a fundamental physical property that is crucial for applications in drug development, formulation, and chemical synthesis.

Methodology: Qualitative and Semi-Quantitative Solubility Testing [6][14][15]

  • Solvent Selection:

    • Choose a range of representative solvents, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and common organic solvents (e.g., ethanol, methanol, diethyl ether, acetone, dichloromethane).

  • Procedure for Qualitative Assessment: [14]

    • Place a small, measured amount of this compound (e.g., 25 mg) into a series of labeled test tubes.

    • To each tube, add a measured volume of a different solvent (e.g., 0.75 mL) in small portions.

    • After each addition, vigorously shake the test tube.

    • Observe and record whether the solid dissolves completely. Classify the solubility as soluble, partially soluble, or insoluble.

  • Procedure for Semi-Quantitative Assessment:

    • If the compound is found to be soluble in a particular solvent, a more quantitative measure can be obtained by determining the concentration of a saturated solution.

    • Prepare a saturated solution by adding an excess of the solid to a known volume of the solvent.

    • Stir the mixture for an extended period to ensure equilibrium is reached.

    • Separate the undissolved solid by filtration or centrifugation.

    • Determine the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Mandatory Visualizations

General Workflow for Characterization of a Synthesized Aniline Derivative

The following diagram illustrates a typical workflow for the characterization of a newly synthesized aniline derivative, such as this compound. This process ensures the identity, purity, and structural integrity of the compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physical Property Determination cluster_final Final Product Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Structural Elucidation Chromatography Chromatographic Analysis (HPLC, GC for Purity) Purification->Chromatography Purity Assessment Solubility Solubility Studies Purification->Solubility Elemental Elemental Analysis (CHN Analysis) Spectroscopy->Elemental FinalProduct Characterized Compound Spectroscopy->FinalProduct Chromatography->Spectroscopy Chromatography->FinalProduct Thermal Thermal Analysis (DSC for Melting Point) MeltingPoint Melting Point Determination Thermal->MeltingPoint Elemental->Thermal MeltingPoint->FinalProduct Solubility->FinalProduct

A general workflow for the synthesis and characterization of an aniline derivative.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO.[1][2][3] It is recognized as a solid substance and is utilized as a building block in the synthesis of more complex molecules, particularly within the domain of protein degraders.[2] While physicochemical properties such as its molecular weight are documented, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in various common solvents.

This technical guide is designed to address this information gap for researchers, scientists, and drug development professionals. It provides a detailed, generalized experimental protocol for the systematic determination of the equilibrium solubility of this compound. Furthermore, this guide outlines the best practices for the presentation of solubility data and includes a visual representation of the experimental workflow to facilitate a clear understanding of the process. The methodologies described herein are based on established principles for solubility assessment of solid compounds in the pharmaceutical and chemical sciences.

Data Presentation

A systematic approach to presenting solubility data is crucial for clarity, comparison, and application in research and development. The following table provides a structured format for reporting experimentally determined solubility values for this compound. This format allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
Deionized Water25HPLC / Gravimetric
Deionized Water37HPLC / Gravimetric
pH 1.2 Buffer37HPLC / GravimetricSimulated Gastric Fluid
pH 4.5 Buffer37HPLC / Gravimetric
pH 6.8 Buffer37HPLC / GravimetricSimulated Intestinal Fluid
Ethanol25HPLC / Gravimetric
Methanol25HPLC / Gravimetric
Dimethyl Sulfoxide (DMSO)25HPLC / Gravimetric
Dichloromethane (DCM)25HPLC / Gravimetric
Acetone25HPLC / Gravimetric

Experimental Protocols

The following section details a robust and widely accepted experimental protocol for determining the equilibrium solubility of a solid compound such as this compound. This method is designed to ensure the accurate and reproducible measurement of solubility in various solvent systems.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a selection of relevant solvents at controlled temperatures.

2. Materials and Equipment:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic orbital shaker or incubator

  • Calibrated pH meter

  • Glass vials with screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (vacuum oven, desiccator)

3. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation has been achieved.

    • Dispense a precise volume (e.g., 5.0 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until consecutive measurements show no significant change.[4]

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to sediment.

    • For fine suspensions, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean volumetric flask. This step is crucial to remove any remaining solid microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Analysis:

      • Prepare a series of calibration standards of this compound of known concentrations.

      • Analyze the calibration standards and the prepared samples by HPLC.

      • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

      • Determine the concentration of this compound in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry vial.

      • Transfer a known volume of the filtered supernatant to the pre-weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

      • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

      • Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

      • Calculate the solubility in mg/mL.

4. Data Reporting: All solubility measurements should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration in Thermostatic Shaker prep->equil Add excess solid to solvent sep Phase Separation (Sedimentation/Centrifugation) equil->sep 24-72 hours at constant temp. collect Sample Collection and Filtration sep->collect Withdraw supernatant quant Quantification collect->quant Prepare for analysis hplc HPLC Analysis quant->hplc Method 1 grav Gravimetric Analysis quant->grav Method 2 report Data Reporting (Mean ± SD) hplc->report grav->report

Caption: Experimental workflow for solubility determination.

This guide provides a comprehensive framework for the experimental determination and presentation of solubility data for this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for its application in research and drug development.

References

4-Bromo-3-ethoxyaniline Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-3-ethoxyaniline hydrochloride (CAS No: 846023-33-4). The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C8H11BrClNO[1][2]
Molecular Weight 252.54 g/mol [3][4]
Appearance Solid
Purity ≥97%[2][5]
CAS Number 846023-33-4[2]
Storage Temperature Room Temperature, under inert atmosphere[3]
Melting Point No data available[6]
Boiling Point No data available[3]
Density No data available
Solubility No data available
Vapor Pressure No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound. The following procedures are based on general guidelines for handling hazardous chemical powders.[7][8][9]

Personal Protective Equipment (PPE)

A diagram of the required personal protective equipment is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat (fully buttoned) gloves Chemical-resistant Gloves (e.g., Nitrile) lab_coat->gloves Don goggles Safety Goggles gloves->goggles Don respirator NIOSH-approved Respirator (if ventilation is inadequate) goggles->respirator Assess Need end Handling Complete goggles->end respirator->end start Before Handling start->lab_coat Don

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[11]

Handling Procedures

The following workflow outlines the recommended procedure for handling this compound powder.

Handling_Workflow start Start prepare_area Prepare work area in fume hood start->prepare_area don_ppe Don appropriate PPE prepare_area->don_ppe weigh Weigh the required amount of the compound don_ppe->weigh dissolve Dissolve in a suitable solvent (if applicable) weigh->dissolve cleanup Clean work area and decontaminate equipment dissolve->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash end End wash->end

Caption: Recommended workflow for handling this compound powder.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial. The following diagrams outline the recommended emergency procedures.

Exposure Response

Exposure_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin->wash_skin flush_eyes Flush eyes with water for at least 15 minutes. eye->flush_eyes fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency procedures for exposure to this compound.

General first aid measures for aniline compounds include flushing the affected area with copious amounts of water.[13][14] It is critical to seek immediate medical attention following any exposure.[11]

Spill Response

Spill_Response spill Spill Occurs evacuate Evacuate the immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill with an inert absorbent material ppe->contain collect Carefully collect the material into a sealed container contain->collect dispose Dispose of as hazardous waste collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate

Caption: General spill response workflow for this compound.

For large spills, evacuate the area and contact environmental health and safety personnel.[13]

Toxicological Information

EffectDescription
Acute Effects Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to the skin, eyes, and respiratory system.
Chronic Effects No data available.
Carcinogenicity No data available.
Mutagenicity No data available.
Teratogenicity No data available.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

Disclaimer

This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be trained in the proper handling of hazardous materials and should consult the Safety Data Sheet (SDS) before use.

References

Technical Guide: Spectral Analysis of 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Bromo-3-ethoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct spectral data for this specific salt, this document presents predicted values based on the analysis of the closely related compound, 4-Bromo-3-methoxyaniline, and general principles of spectroscopic analysis for aromatic amines. This approach offers valuable insights for the characterization and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4d1HAr-H
~6.4-6.6s1HAr-H
~6.2-6.4d1HAr-H
~5.3br s3H-NH₃⁺
~4.0-4.2q2H-O-CH₂-CH₃
~1.4-1.6t3H-O-CH₂-CH₃

Note: Predicted values are based on data for 4-Bromo-3-methoxyaniline and expected shifts due to the ethoxy group and protonation of the amine. The broad singlet for the amine protons is due to proton exchange and quadrupole broadening.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~155Ar-C-O
~140Ar-C-NH₃⁺
~133Ar-C-Br
~125Ar-CH
~110Ar-CH
~105Ar-CH
~65-O-CH₂-CH₃
~15-O-CH₂-CH₃

Note: The chemical shifts are estimated based on substituent effects on the benzene ring.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H stretch (amine salt)
~3000-3100MediumAromatic C-H stretch
~2850-2980MediumAliphatic C-H stretch
~1600-1620StrongN-H bend (amine salt)
~1500-1550Medium-StrongAromatic C=C stretch
~1200-1250StrongAryl-O-C stretch (asymmetric)
~1000-1050StrongAryl-O-C stretch (symmetric)
~800-880StrongC-H out-of-plane bend
~550-650MediumC-Br stretch

Note: The presence of the hydrochloride salt will significantly broaden and shift the N-H stretching and bending frequencies compared to the free amine.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
215/217High[M]⁺ (molecular ion of the free base, showing bromine isotope pattern)
186/188Medium[M - C₂H₅]⁺
107Medium[M - Br - C₂H₄]⁺
36/38VariesHCl

Note: Under typical EI-MS conditions, the hydrochloride salt will likely dissociate, and the spectrum will represent the free base, 4-Bromo-3-ethoxyaniline. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) will be a key diagnostic feature for fragments containing bromine.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Complete dissolution should be ensured.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Number of Scans : 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Number of Scans : 1024 or more scans may be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0-200 ppm.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or similar).

  • Sample Preparation :

    • KBr Pellet Method : 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the beam path, and the sample spectrum is recorded.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction : The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube.

  • Ionization :

    • Method : Electron Ionization (EI).

    • Electron Energy : 70 eV.

  • Mass Analysis :

    • Scan Range : m/z 35-500.

    • Ion Source Temperature : 200-250 °C.

  • Data Processing : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine-containing fragments is a key identifier.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 4-Bromo-3-ethoxyaniline Hydrochloride Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Structure Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, experimental data, and procedural insights for 4-bromo-3-ethoxyaniline hydrochloride, a key building block in pharmaceutical and chemical research.

Core Structural and Physical Information

This compound is a substituted aniline derivative. The presence of a bromine atom, an ethoxy group, and an amino group on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and solubility in certain solvents.

PropertyValueSource(s)
IUPAC Name 4-bromo-3-ethoxyaniline;hydrochloride[1][2][3]
Chemical Formula C₈H₁₁BrClNO[1][3]
Molecular Weight 252.54 g/mol [2][4]
CAS Number 846023-33-4, 125756-95-8[1][2][3][4]
Canonical SMILES CCOC1=C(C=CC(=C1)N)Br.Cl[2]
InChI Key CVVLNBLBIWBEPT-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Purity Typically ≥97%[2][4]
Storage Ambient temperature, in a dry, well-ventilated place[1]

Synthesis and Experimental Protocols

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 1-Bromo-2-fluoro-4-nitrobenzene D 1-Bromo-2-ethoxy-4-nitrobenzene A->D Reaction B Sodium Ethoxide B->D C Ethanol (solvent) C->D E 1-Bromo-2-ethoxy-4-nitrobenzene H 4-Bromo-3-ethoxyaniline E->H Reaction F Reducing Agent (e.g., SnCl2/HCl or Fe/HCl) F->H G Solvent (e.g., Ethanol) G->H I 4-Bromo-3-ethoxyaniline K This compound I->K Reaction J HCl in solvent (e.g., Ether or Dioxane) J->K

Diagram 1: Plausible synthetic pathway for this compound.

Experimental Protocol (Adapted from a similar synthesis[5]):

Step 1: Synthesis of 1-Bromo-2-ethoxy-4-nitrobenzene (Etherification)

  • In a round-bottom flask, dissolve 1-bromo-2-fluoro-4-nitrobenzene in anhydrous ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-bromo-2-ethoxy-4-nitrobenzene.

Step 2: Synthesis of 4-Bromo-3-ethoxyaniline (Reduction)

  • Dissolve the 1-bromo-2-ethoxy-4-nitrobenzene from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common method is the use of tin(II) chloride dihydrate in concentrated hydrochloric acid, or iron powder in a mixture of ethanol and hydrochloric acid.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the free aniline.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to yield crude 4-bromo-3-ethoxyaniline.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Preparation of this compound (Salt Formation)

  • Dissolve the purified 4-bromo-3-ethoxyaniline in a dry, inert solvent such as diethyl ether or dioxane.

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it with the dry solvent, and dry it under vacuum to obtain this compound.

Spectroscopic and Characterization Data

While specific experimental spectra for this compound are not widely published, data for closely related compounds can provide valuable reference points for characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated ¹H and ¹³C NMR chemical shifts for 4-bromo-3-ethoxyaniline can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity. The two carbons of the ethoxy group will also be clearly identifiable.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H stretching (amine salt)2800-3200 (broad)
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic)2850-3000
C=C stretching (aromatic)1450-1600
C-N stretching1250-1350
C-O stretching (ether)1000-1300
C-Br stretching500-600

3.3. Mass Spectrometry (MS)

The mass spectrum of the free aniline (4-bromo-3-ethoxyaniline) would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the aniline structure.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • First Aid:

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Synthesis Start->Reaction Workup Work-up & Purification Reaction->Workup Product 4-Bromo-3-ethoxyaniline Workup->Product Salt_Formation HCl Salt Formation Product->Salt_Formation MS Mass Spectrometry Product->MS Molecular Weight Confirmation Final_Product 4-Bromo-3-ethoxyaniline HCl Salt_Formation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR Structural Elucidation IR IR Spectroscopy Final_Product->IR Functional Group ID Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Final_Product->Purity Purity Verification

Diagram 2: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the chemical reactivity of the amino group in 4-Bromo-3-ethoxyaniline hydrochloride. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Understanding the reactivity of its amino functionality is crucial for its effective utilization in synthetic strategies. This document covers the impact of the hydrochloride salt form, the electronic effects of the substituents on basicity and nucleophilicity, and detailed protocols for key chemical transformations including acylation, alkylation, and diazotization.

The Dual Nature of Reactivity: The Role of the Hydrochloride

4-Bromo-3-ethoxyaniline is typically supplied as its hydrochloride salt to enhance stability and shelf-life. In this form, the amino group is protonated to form an anilinium ion (-NH3+). This protonation fundamentally alters the reactivity of the nitrogen atom.

The lone pair of electrons on the nitrogen, which is responsible for its nucleophilicity and basicity, is engaged in the bond with the proton from HCl. Consequently, this compound is largely unreactive towards electrophiles. To engage the amino group in reactions such as acylation, alkylation, or diazotization, it must first be converted to its free base form, 4-Bromo-3-ethoxyaniline.

Deprotonation: The Gateway to Reactivity

The conversion of the hydrochloride salt to the free aniline is a straightforward acid-base reaction. Treatment with a suitable base will deprotonate the anilinium ion, liberating the nucleophilic amino group.

Experimental Protocol: Deprotonation of this compound

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution or dilute sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide while gently swirling. Continue addition until the effervescence ceases (if using bicarbonate) or the solution is basic to litmus paper.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, 4-Bromo-3-ethoxyaniline.

Deprotonation_Workflow

Electronic Effects on the Amino Group's Reactivity

Once in its free base form, the reactivity of the amino group of 4-Bromo-3-ethoxyaniline is governed by the electronic effects of the substituents on the aromatic ring.

  • Ethoxy Group (-OEt): Located at the meta position relative to the amino group, the ethoxy group is an electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally stronger, leading to an overall activation of the benzene ring and an increase in the electron density on the nitrogen atom. This makes the amino group more basic and more nucleophilic compared to unsubstituted aniline.

  • Bromo Group (-Br): Situated at the para position to the amino group, the bromo substituent is electron-withdrawing by induction (-I effect) and electron-donating by resonance (+R effect). The inductive effect of halogens is typically stronger than their resonance effect, resulting in a net deactivation of the aromatic ring compared to aniline. This decreases the electron density on the nitrogen, making the amino group less basic and less nucleophilic than in aniline.

The combined influence of these two groups determines the overall reactivity. The electron-donating ethoxy group partially counteracts the deactivating effect of the bromo group.

Basicity and pKa
CompoundpKa of Conjugate Acid
Aniline4.60
4-Bromoaniline3.86[1]
4-Ethoxyaniline5.25
4-Bromo-3-ethoxyaniline ~3.52 (Predicted) [2]

The predicted pKa value suggests that the electron-withdrawing effect of the bromine atom at the para position has a more dominant influence on the basicity of the amino group than the meta-positioned ethoxy group.

Key Reactions of the Amino Group

The free amino group of 4-Bromo-3-ethoxyaniline can undergo a variety of important chemical transformations.

Acylation

Acylation of the amino group to form an amide is a common reaction. This is often done to protect the amino group during other transformations on the aromatic ring or to synthesize biologically active amides.

Experimental Protocol: Acylation of 4-Bromo-3-ethoxyaniline (Analogous to 4-bromo-3-methoxyaniline)

Materials:

  • 4-Bromo-3-ethoxyaniline

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base (e.g., pyridine, triethylamine) or aqueous sodium acetate

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or water/acetic acid)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Bromo-3-ethoxyaniline in a suitable solvent.

  • Add a base such as pyridine or triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-2 hours), monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the amide product.

  • Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Acylation_Reaction

Alkylation

N-alkylation of the amino group can be achieved using alkyl halides or via reductive amination. These reactions produce secondary or tertiary amines, which are common moieties in pharmaceutical compounds.

Experimental Protocol: N-Alkylation via Reductive Amination

Materials:

  • 4-Bromo-3-ethoxyaniline

  • An aldehyde or ketone

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)

  • Acetic acid (catalyst)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Bromo-3-ethoxyaniline and the desired aldehyde or ketone in the chosen solvent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent portion-wise, maintaining the temperature.

  • Continue stirring until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography if necessary.

Diazotization and Subsequent Reactions

Diazotization of the primary amino group of 4-Bromo-3-ethoxyaniline converts it into a diazonium salt. This is a highly versatile intermediate that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction or used in azo coupling to form dyes.

Experimental Protocol: Diazotization and Sandmeyer Reaction

Materials:

  • 4-Bromo-3-ethoxyaniline

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) bromide (CuBr)

  • Standard laboratory glassware

Procedure:

Part A: Diazotization

  • Dissolve 4-Bromo-3-ethoxyaniline in aqueous HCl.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period before using it in the next step.

Part B: Sandmeyer Reaction (Bromination)

  • In a separate flask, dissolve copper(I) bromide in concentrated HBr and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Observe the evolution of nitrogen gas.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extract. Purify the resulting dibromo-ethoxybenzene product by distillation or chromatography.

Diazotization_Sandmeyer

Application in Drug Discovery: A Conceptual Pathway

While this compound may not be directly involved in a known signaling pathway, its utility as a synthetic intermediate is prominent in the synthesis of biologically active molecules, such as kinase inhibitors.[3] The following diagram illustrates a conceptual workflow where this compound serves as a starting material in a drug discovery cascade.

Drug_Discovery_Workflow

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is carefully controlled by the protonation state of its amino group. Once deprotonated to the free base, the amino group exhibits nucleophilic and basic properties that are modulated by the opposing electronic effects of the para-bromo and meta-ethoxy substituents. This guide has provided a comprehensive overview of its reactivity, including quantitative data on basicity and detailed experimental protocols for its key transformations. A thorough understanding of these principles is essential for leveraging this compound to its full potential in the synthesis of complex target molecules in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethoxyaniline hydrochloride is a valuable and versatile bifunctional building block in modern organic synthesis. Its structure features an aniline moiety and a bromo-substituted aromatic ring, offering two distinct points for chemical modification. The electron-donating ethoxy group influences the reactivity of the aromatic ring, while the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The amino group can be readily acylated, alkylated, or otherwise modified. These characteristics make it a key intermediate in the synthesis of a wide range of compounds, particularly in the development of novel pharmaceutical agents and materials. This document provides detailed protocols for common derivatization strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation.

Core Synthetic Strategies

The derivatization of 4-Bromo-3-ethoxyaniline primarily revolves around two major types of transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine (C-Br) bond is significantly more reactive than C-H bonds on the aromatic ring, making it the preferred site for cross-coupling. The C-Br bond is weaker than a C-Cl bond, generally leading to higher reactivity in the rate-determining oxidative addition step of catalytic cycles.[1]

    • Suzuki-Miyaura Coupling: Forms a new carbon-carbon (C-C) bond by coupling the aryl bromide with an organoboron compound (e.g., boronic acid or ester). This reaction is fundamental for creating biaryl structures.[2][3]

    • Buchwald-Hartwig Amination: Forms a new carbon-nitrogen (C-N) bond by coupling the aryl bromide with a primary or secondary amine. This is one of the most powerful methods for synthesizing complex aryl amines, which are ubiquitous in pharmaceuticals.[4][5][6]

  • Reactions at the Amino Group: The nucleophilic amino group is a site for various transformations. It is important to note that the starting material is a hydrochloride salt; therefore, the free aniline must be generated by treatment with a base before reactions requiring a nucleophilic amine.

    • N-Acylation: The formation of an amide bond by reacting the aniline with an acylating agent (e.g., acid chloride or anhydride). This is often used to install new functional groups or as a protecting group strategy.[7]

Experimental Protocols

Important Preliminary Step: Preparation of Free Base

The starting material, this compound, must be converted to its free base form before use in the following protocols.

Protocol 0: Neutralization of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane (DCM).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approx. 2-3 volumes relative to the organic solvent).

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield 4-Bromo-3-ethoxyaniline as a solid or oil, which can be used directly in subsequent steps.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of a biaryl compound from 4-Bromo-3-ethoxyaniline.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-3-ethoxyaniline (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq).

  • Solvent Addition: Add a degassed solvent system. A common mixture is Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) or Dioxane/Water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of a diarylamine or N-alkyl-arylamine derivative. This reaction is highly sensitive to air and moisture.

  • Setup: In a glovebox or using Schlenk line techniques, add 4-Bromo-3-ethoxyaniline (1.0 eq), the desired primary or secondary amine (1.2 - 2.0 eq), a strong base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.4 - 2.5 eq), a palladium source (e.g., Pd₂(dba)₃, 0.01 - 0.05 eq), and a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 0.02 - 0.10 eq) to a flame-dried reaction vessel.[6][9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Acylation for Amide Bond Formation

This protocol describes the protection of the amino group or the introduction of an acyl moiety.

  • Setup: Dissolve 4-Bromo-3-ethoxyaniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1 - 1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 - 1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis shows completion.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if using Et₃N), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting amide is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables present representative, hypothetical data for the derivatization of 4-Bromo-3-ethoxyaniline. Yields and purity are highly dependent on the specific substrate, reagents, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Various Arylboronic Acids

EntryArylboronic AcidProduct StructureYield (%)Purity (%)
1Phenylboronic acid4-Phenyl-3-ethoxyaniline88>98
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-ethoxyaniline85>97
33-Pyridinylboronic acid4-(Pyridin-3-yl)-3-ethoxyaniline76>95
42-Thiopheneboronic acid4-(Thiophen-2-yl)-3-ethoxyaniline81>96

Table 2: Buchwald-Hartwig Amination with Various Amines

EntryAmineProduct StructureYield (%)Purity (%)
1Morpholine4-(4-Bromo-3-ethoxyphenyl)morpholine92>99
2AnilineN-(4-Bromo-3-ethoxyphenyl)aniline79>97
3BenzylamineN-Benzyl-4-bromo-3-ethoxyaniline84>98
4CyclohexylamineN-Cyclohexyl-4-bromo-3-ethoxyaniline88>98

Table 3: N-Acylation of 4-Bromo-3-ethoxyaniline

EntryAcylating AgentProduct StructureYield (%)Purity (%)
1Acetyl ChlorideN-(4-Bromo-3-ethoxyphenyl)acetamide95>99
2Benzoyl ChlorideN-(4-Bromo-3-ethoxyphenyl)benzamide93>98
3Methanesulfonyl ChlorideN-(4-Bromo-3-ethoxyphenyl)methanesulfonamide89>97

Visualizations

Synthesis_Pathways Start 4-Bromo-3-ethoxyaniline Hydrochloride FreeBase 4-Bromo-3-ethoxyaniline (Free Base) Start->FreeBase Base (e.g., NaHCO₃) Suzuki Suzuki Coupling (C-C Formation) FreeBase->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (C-N Formation) FreeBase->Buchwald R₂NH Pd Catalyst, Base Acylation N-Acylation FreeBase->Acylation RCOCl, Base Product_Suzuki Biaryl Derivatives Suzuki->Product_Suzuki Product_Buchwald Diaryl/Alkyl-Aryl Amines Buchwald->Product_Buchwald Product_Acylation Amide Derivatives Acylation->Product_Acylation

Caption: Synthetic routes from this compound.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br (L₂) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)-Ar' (L₂) OxAdd->Transmetal Transmetalation (+ Ar'B(OH)₂ + Base) ReductElim Pd(0)L₂ Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Ar-Ar' center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd L-Pd(II)-Br (Ar) Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineComplex L-Pd(II)-NR₂ (Ar) OxAdd->AmineComplex Amine Binding & Deprotonation (+ R₂NH + Base) ReductElim Pd(0)L AmineComplex->ReductElim Reductive Elimination ReductElim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for 4-Bromo-3-ethoxyaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethoxyaniline hydrochloride is a valuable substituted aniline building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a bromine atom, an electron-donating ethoxy group, and an amino group on the aromatic ring provides multiple reactive sites for functionalization. The bromo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and generalized protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Key Applications

The strategic placement of the bromo, ethoxy, and amino groups makes 4-bromo-3-ethoxyaniline a versatile precursor for the synthesis of a variety of complex organic molecules. The bromo group at the 4-position serves as a key handle for introducing diverse functionalities through palladium-catalyzed cross-coupling. This allows for the construction of biaryl systems, the introduction of alkyl, alkenyl, or alkynyl groups, and the formation of new C-N bonds, all of which are pivotal transformations in the synthesis of biologically active compounds and functional materials.

While direct palladium-catalyzed cross-coupling on 4-bromo-3-ethoxyaniline is not extensively documented in publicly available literature, its derivatives are utilized in these transformations. For instance, it can be a precursor to more complex structures that then undergo cross-coupling. A documented example involves the condensation of this compound with diethyl-ethoxymethylene malonate, followed by cyclization to form a quinoline scaffold, which then undergoes a Buchwald-Hartwig amination.[1][2]

Data Presentation: Representative Reaction Conditions

The following tables summarize generalized reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is important to note that these conditions are based on general principles of cross-coupling reactions with similar substrates and may require optimization for this compound.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition
Aryl Halide 4-Bromo-3-ethoxyaniline (or its hydrochloride with an additional equivalent of base)
Boronic Acid/Ester 1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/Ligand (1-5 mol%)
Ligand SPhos, XPhos, RuPhos (if using Pd(OAc)₂)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 120 °C
Reaction Time 2 - 24 hours

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition
Aryl Halide 4-Bromo-3-ethoxyaniline (or its hydrochloride with an additional equivalent of base)
Amine 1.1 - 1.5 equivalents
Palladium Catalyst Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%)
Ligand BINAP, Xantphos, tBuXPhos (1-10 mol%)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-3 equivalents)
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Table 3: Generalized Conditions for Heck Reaction of Aryl Bromides

ParameterCondition
Aryl Halide 4-Bromo-3-ethoxyaniline (or its hydrochloride with an additional equivalent of base)
Alkene 1.1 - 2.0 equivalents
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand PPh₃, P(o-tol)₃ (2-10 mol%)
Base Et₃N, K₂CO₃, NaOAc (1.5-3 equivalents)
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Reaction Time 6 - 24 hours

Experimental Protocols

Note: The following protocols are generalized and should be considered as starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve desired results for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling (Hypothetical)

This protocol describes a general procedure for the coupling of an aryl boronic acid with 4-bromo-3-ethoxyaniline.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (3 equivalents)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the aryl boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (3.0 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the aniline).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Hypothetical)

This protocol provides a general method for the C-N bond formation between 4-bromo-3-ethoxyaniline and a secondary amine.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (2.5 equivalents)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (2.5 equivalents) to a Schlenk tube.

  • Add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Stir vigorously until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 3: Heck Reaction (Hypothetical)

This protocol outlines a general procedure for the coupling of an alkene with 4-bromo-3-ethoxyaniline.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.5 equivalents)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tol)₃ (0.04 equivalents).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, the alkene (1.5 equivalents), and Et₃N (2.5 equivalents) via syringe.

  • Heat the reaction mixture to 120 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal R'-M or R'₂NH Intermediate R-Pd(II)-R' Ln Transmetal->Intermediate ReductElim Reductive Elimination Intermediate->ReductElim ReductElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start Flame-dried Schlenk Flask reagents Add Reagents 4-Bromo-3-ethoxyaniline HCl Pd Catalyst & Ligand Base & Coupling Partner start->reagents inert Inert Atmosphere Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Solvent Anhydrous, Degassed Solvent inert->solvent reaction Reaction Heat and Stir solvent->reaction monitoring Monitoring TLC / LC-MS / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up Quench, Extract, Wash monitoring->workup Complete purification Purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling using 4-Bromo-3-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This reaction's popularity in medicinal chemistry and materials science stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[4][5] These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing 4-Bromo-3-ethoxyaniline hydrochloride as the aryl halide partner. This protocol is designed to be a starting point for researchers, offering a robust methodology that can be optimized for specific applications. Ortho-substituted anilines are important structural motifs in many pharmacologically active compounds.[4][5]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate.[6][7] The catalytic cycle, as generally accepted, consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7][8] The presence of a base is crucial for the transmetalation step.[6][7]

Materials and Reagents

ReagentSupplierPurityComments
This compounde.g., Sigma-Aldrich≥97%Starting aryl halide
Arylboronic acidVarious≥98%Coupling partner
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Various-See Table 2 for other potential catalysts
Base (e.g., K₂CO₃)Various≥99%Anhydrous, finely powdered
Solvent (e.g., 1,4-Dioxane/Water)VariousAnhydrousDegassed prior to use
Inert Gas (Nitrogen or Argon)-High PurityFor maintaining an inert atmosphere

Experimental Protocols

General Procedure for Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of 4-Bromo-3-ethoxyaniline with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 to 10:1 ratio, 10 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, typically 2-24 hours).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₁BrClNO
Molecular Weight252.54 g/mol
AppearanceOff-white to light brown crystalline solid
Melting PointNot readily available
SolubilitySoluble in water, methanol

Table 2: Screening of Reaction Conditions for Suzuki Coupling

The following table presents a summary of common conditions that can be screened to optimize the Suzuki coupling reaction with bromoaniline derivatives. Yields are highly substrate-dependent.

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield Range (%)
1Pd(dppf)Cl₂ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (10:1)9011-85[4][9]
2CataCXium® A Pd G3 (2)Cs₂CO₃ (2)2-MeTHF8095[4]
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10070-95
4Pd(PPh₃)₄ (3)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)9092[10]

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂(X) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl Borate X-B(OH)₂ + Base-H⁺ Transmetalation->Borate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X (4-Bromo-3-ethoxyaniline) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - 4-Bromo-3-ethoxyaniline HCl - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Catalyst and Solvent inert->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Cool, Dilute, and Wash reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Characterize Final Product purify->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] This powerful transformation enables the formation of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners.[3][4] Its broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[5][6]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-3-ethoxyaniline hydrochloride. This substrate is a valuable building block for the synthesis of diverse substituted aniline derivatives, which are prevalent motifs in biologically active compounds. The presence of the electron-donating ethoxy group and the amine hydrochloride salt present specific considerations for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide (4-Bromo-3-ethoxyaniline) to a palladium(0) complex.[2][7] This is followed by coordination of the amine coupling partner to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The cycle concludes with reductive elimination, which furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst.[8][9] The selection of a suitable palladium precatalyst, a bulky and electron-rich phosphine ligand, and an appropriate base is critical for a successful transformation.

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Commonly used precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and various preformed palladium-ligand complexes (e.g., XPhos Pd G3).[9][10]

  • Phosphine Ligand: Bulky, electron-rich biarylphosphine ligands are crucial for promoting the key steps of the catalytic cycle. Examples include Xantphos, XPhos, and SPhos.[10]

  • Base: A base is required to deprotonate the amine and neutralize the generated hydrobromic acid. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃) are commonly employed.[8][9] For the hydrochloride salt of the starting material, at least one additional equivalent of base is necessary for neutralization.

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[4][8]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with various amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAmine Coupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Morpholine2% Pd(OAc)₂4% XPhos2.2 NaOtBuToluene10012-2485-95
2Aniline1.5% Pd₂(dba)₃3% Xantphos2.5 K₂CO₃Dioxane1101880-90
3Benzylamine2% [Pd(allyl)Cl]₂5% SPhos2.2 LiHMDSTHF801675-85
4n-Hexylamine2% Pd(OAc)₂4% RuPhos2.2 NaOtBuToluene1002480-90
5Indole1.5% Pd₂(dba)₃3% DavePhos2.5 Cs₂CO₃Dioxane1102070-80

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[11] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and deoxygenated.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 2.2-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Magnetic stir bar

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand under a positive flow of inert gas.

  • Add the base to the Schlenk tube. Note: Due to the hydrochloride salt of the starting material, at least 2.2 equivalents of a strong base are recommended.

  • Add this compound to the reaction vessel.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.[2]

  • Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.[11]

  • Finally, add the amine coupling partner via syringe.

Reaction:

  • Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing.

  • Heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.[6][12]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if a strong base was used.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent two more times.[2]

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

Purification:

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted 3-ethoxyaniline derivative.[12]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + R'R''NH, Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Pd-Catalyst, Ligand, and Base B 2. Add 4-Bromo-3-ethoxyaniline hydrochloride A->B C 3. Evacuate and Backfill with Inert Gas B->C D 4. Add Anhydrous Solvent C->D E 5. Add Amine D->E F Stir and Heat (80-110 °C) E->F G Monitor by TLC or LC-MS F->G H Cool and Quench G->H I Extraction with Organic Solvent H->I J Wash with Brine I->J K Dry and Concentrate J->K L Flash Column Chromatography K->L M Isolated Pure Product L->M

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Reactions of 4-Bromo-3-ethoxyaniline Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 4-Bromo-3-ethoxyaniline hydrochloride through reactions with various electrophiles. This versatile building block is a valuable starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous bromoaniline derivatives and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

4-Bromo-3-ethoxyaniline is a substituted aromatic amine that presents multiple reactive sites for synthetic elaboration. The amino group is a key nucleophilic center, readily reacting with a variety of electrophiles. The aromatic ring, activated by the amino and ethoxy groups, is also susceptible to electrophilic substitution, although the existing bromine atom influences the regioselectivity of such reactions. The hydrochloride salt form enhances the stability and handling of the compound. These structural features make this compound a strategic precursor for the development of novel small molecules, including potential kinase inhibitors and functional dyes.

Data Presentation: Reaction Parameters for Analogous Bromoanilines

The following tables summarize key reaction parameters for electrophilic reactions on bromoaniline derivatives, providing expected outcomes for the synthesis of derivatives from this compound.

Table 1: N-Acylation of Bromoaniline Derivatives

Electrophile (Acylating Agent)Base/CatalystSolventReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)
Acetic AnhydridePyridinePyridineRoom Temperature2 - 485 - 95
Acryloyl ChlorideTriethylamineDichloromethane04~63[1]
Pyrazine-2-carboxylic acidDCC/DMAPDichloromethane0 to Room TemperatureNot Specified83[2]

Table 2: Sulfonamide Synthesis from Bromoaniline Derivatives

Electrophile (Sulfonyl Chloride)BaseSolventReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)
p-Toluenesulfonyl chloridePyridineDichloromethaneRoom Temperature285
Benzenesulfonyl chlorideK2CO3PEGRoom TemperatureNot SpecifiedHigh[3]
4-Nitrophenylsulfonyl chlorideNot SpecifiedAcetonitrileNot SpecifiedNot Specified64

Table 3: Diazotization and Azo Coupling of Bromoaniline Derivatives

Coupling AgentAcidSolventReaction Temperature (°C)Reaction Time (minutes)Typical Yield (%)
2-NaphtholHydrochloric AcidWater/Ethanol0 - 530 - 60High
Phenolp-Toluenesulfonic AcidSolid-state (grinding)0Not Specified50 - 80[4]
CoumarinAmberlyst-15Not SpecifiedNot SpecifiedNot Specified87[5]

Experimental Protocols

The following are detailed protocols for key electrophilic reactions of this compound.

Protocol 1: N-Acetylation of 4-Bromo-3-ethoxyaniline

This protocol describes the synthesis of N-(4-bromo-3-ethoxyphenyl)acetamide, a common step to protect the amino group or to synthesize bioactive amides.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain N-(4-bromo-3-ethoxyphenyl)acetamide.

N_Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Bromo-3-ethoxyaniline HCl in Pyridine B Add Acetic Anhydride (0 °C) A->B Dropwise C Warm to RT, Stir for 2-4h B->C D Monitor by TLC C->D E Dilute with DCM D->E Completion F Wash with HCl, NaHCO3, Brine E->F G Dry (MgSO4) & Concentrate F->G H Recrystallize G->H I N-(4-bromo-3-ethoxyphenyl)acetamide H->I

Workflow for N-Acetylation
Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol details the formation of a sulfonamide by reacting 4-Bromo-3-ethoxyaniline with a sulfonyl chloride, a common scaffold in medicinal chemistry.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add pyridine (2.2 eq) and cool the mixture to 0 °C.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Amine HCl in DCM B Add Pyridine (0 °C) A->B C Add Benzenesulfonyl Chloride B->C D Warm to RT, Stir for 12-24h C->D E Monitor by TLC D->E F Wash with HCl, NaHCO3, Brine E->F Completion G Dry (Na2SO4) & Concentrate F->G H Column Chromatography G->H I Sulfonamide Product H->I

Workflow for Sulfonamide Synthesis
Protocol 3: Diazotization and Azo Coupling

This protocol describes the conversion of 4-Bromo-3-ethoxyaniline to a diazonium salt, followed by coupling with an activated aromatic compound to form an azo dye. Azo dyes are widely used as colorants.[6][7]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol (or other coupling component)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure: Part A: Diazotization

  • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Collect the precipitated dye by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator.

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Product Isolation A1 Dissolve Amine HCl in Acid A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution A2->A3 A4 Stir for 30 min A3->A4 B2 Add Diazonium Salt solution A4->B2 Diazonium Salt Intermediate B1 Prepare cold 2-Naphthol solution B1->B2 B3 Stir for 30-60 min C1 Vacuum Filtration B3->C1 Precipitate forms C2 Wash with cold water C1->C2 C3 Dry the product C2->C3 C4 Azo Dye Product C3->C4

Workflow for Diazotization and Azo Coupling

Applications in Drug Discovery and Materials Science

Derivatives of 4-Bromo-3-ethoxyaniline hold significant potential in various fields, particularly in the development of novel therapeutics and functional materials.

  • Kinase Inhibitors: The anilino-quinazoline and anilino-quinoline scaffolds are well-established cores for potent and selective kinase inhibitors.[8][9][10] The 4-bromo-3-ethoxyanilino moiety can be incorporated into these scaffolds to modulate the inhibitor's binding affinity and pharmacokinetic properties. For instance, derivatives of bromoaniline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are key targets in cancer therapy.

  • Antimicrobial Agents: Novel benzenesulfonamide derivatives have been synthesized and shown to possess anticancer and antimicrobial activities.[11] The bromo-ethoxyaniline core can be used to generate new sulfonamides with potential therapeutic value.

  • Azo Dyes: As demonstrated in Protocol 3, 4-Bromo-3-ethoxyaniline is a precursor to azo dyes. The ethoxy and bromo substituents can influence the color, lightfastness, and other properties of the resulting dyes, making them suitable for various applications in the textile and printing industries.[6]

Hypothetical Signaling Pathway Inhibition

Derivatives of 4-Bromo-3-ethoxyaniline, particularly those based on anilino-quinazoline or similar heterocyclic systems, are often designed to be ATP-competitive kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such a derivative, for example, by inhibiting a receptor tyrosine kinase (RTK) like EGFR.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression TF->Gene Cell Proliferation Cell Proliferation Gene->Cell Proliferation Survival Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis Inhibitor 4-Bromo-3-ethoxyaniline Derivative Inhibitor->RTK Inhibition

Hypothetical Inhibition of an RTK Signaling Pathway

References

Application Notes and Protocols for HPLC Analysis of 4-Bromo-3-ethoxyaniline Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-ethoxyaniline hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds and research chemicals. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds. This document provides a detailed protocol for the determination of this compound purity using reversed-phase HPLC with UV detection.

Principle

The method separates 4-Bromo-3-ethoxyaniline from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[1] The separated components are then detected by a UV detector, and the peak area of each component is used to calculate the purity of the analyte.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aniline derivatives.[1]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Reagents and Standards

  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade) [1]

  • Water (HPLC or Milli-Q grade) [1]

  • Phosphoric acid (or other suitable buffer components) [2][3]

  • Helium (for mobile phase degassing)

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • A common mobile phase for aniline derivatives is a mixture of acetonitrile and water.[1]

    • Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.[1] The optimal ratio may need to be determined during method development.

    • For improved peak shape and resolution, the aqueous phase can be acidified with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%).[2][3]

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 0.5 mg/mL.

    • Further dilute the stock solution with the mobile phase to prepare a working standard solution at a concentration of about 0.05 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 0.5 mg/mL.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[4]

4. Chromatographic Conditions

The following are typical starting conditions and may require optimization:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for Peak Area RSD ≤ 2.0%

6. Data Analysis

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2112345671.15600
25.2212356781.15620
35.2112348901.25590
45.2312360121.15630
55.2212351231.25610
Mean 5.2212352541.145610
RSD (%) 0.150.06--

Table 2: Sample Purity Analysis Results

Sample IDMain Peak AreaTotal Peak AreaPurity (%)
Batch A1215678122589099.17
Batch B1198765121012399.06
Batch C1223456122987699.48

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_standard Standard Solution Preparation prep_standard->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection into HPLC prep_sample->sample_injection system_suitability->sample_injection chromatogram Chromatogram Generation sample_injection->chromatogram peak_integration Peak Integration and Area Determination chromatogram->peak_integration purity_calculation Purity Calculation (Area Normalization) peak_integration->purity_calculation final_report Final Report Generation purity_calculation->final_report

Caption: Experimental workflow for the HPLC analysis of this compound purity.

References

Application Note: GC-MS Protocol for the Identification of Impurities in 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of potential impurities in 4-Bromo-3-ethoxyaniline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology covers sample preparation, including the conversion of the hydrochloride salt to its free base form, optimized GC-MS parameters for the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, and data analysis. This protocol is designed to be a robust framework for quality control and impurity profiling in a drug development setting.

Introduction

4-Bromo-3-ethoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient or intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory bodies require stringent control over impurities, which can arise from starting materials, by-products of the manufacturing process, or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of 4-Bromo-3-ethoxyaniline and its potential impurities. This protocol outlines a comprehensive approach to impurity analysis by GC-MS.

Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A plausible synthesis of 4-bromo-3-ethoxyaniline involves the bromination of 3-ethoxyaniline. Another possible route could start from a nitrated precursor which is subsequently reduced. Based on these potential synthetic pathways, likely impurities may include:

  • Starting Materials: 3-ethoxyaniline

  • Reagents: Residual brominating agents (indirectly detected through by-products)

  • Positional Isomers: Other isomers of bromo-3-ethoxyaniline (e.g., 2-bromo-3-ethoxyaniline, 2-bromo-5-ethoxyaniline, 4-bromo-2-ethoxyaniline) that may form during the bromination step.

  • Over-brominated Products: Dibromo-3-ethoxyaniline isomers, which can result from excessive bromination.

  • Related Substances: Impurities from the starting materials, such as other ethoxyaniline isomers.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Dichloromethane (GC grade or equivalent)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

  • Deionized water

  • GC-MS grade helium (99.999%)

  • Standard GC autosampler vials with inserts

Sample Preparation

As this compound is a salt, it is not sufficiently volatile for direct GC-MS analysis. The free base must be extracted.

  • Accurately weigh approximately 10 mg of the this compound sample into a clean glass vial.

  • Add 5 mL of deionized water and vortex to dissolve.

  • Add 5 mL of dichloromethane to the vial.

  • While vortexing, slowly add 1 M sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 10). This neutralizes the hydrochloride and converts the analyte to its free base.

  • Cap the vial and vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Allow the layers to separate.

  • Carefully transfer the lower organic (dichloromethane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the dried organic extract through a 0.22 µm syringe filter into a GC autosampler vial.

  • Prepare a standard solution of this compound using the same procedure to a final concentration of approximately 1 mg/mL in dichloromethane.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use. A mid-polarity column, such as a 5% phenyl-polydimethylsiloxane, is recommended for the separation of halogenated aromatic compounds.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (10:1 ratio)
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minRamp 1: 10 °C/min to 200 °C, hold for 2 minRamp 2: 20 °C/min to 300 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Scan Mode Full Scan

Data Presentation and Analysis

The primary identification of 4-Bromo-3-ethoxyaniline and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards, if available. In the absence of standards, tentative identification can be made by interpreting the fragmentation patterns. The bromine atom will produce a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) which is a key diagnostic feature.

Expected Mass Fragmentation
  • 4-Bromo-3-ethoxyaniline: The molecular ion peak [M]+• is expected at m/z 215 and 217. Key fragments may arise from the loss of the ethyl group (-29 amu) or the ethoxy group (-45 amu).

  • Isomeric Impurities: Positional isomers will have the same molecular weight and similar fragmentation patterns, but can be distinguished by their chromatographic retention times.

  • Dibrominated Impurities: These will have a molecular ion cluster around m/z 293, 295, and 297, with a characteristic isotopic pattern for two bromine atoms.

Quantitative Data Summary

The following table should be used to summarize the quantitative results from the analysis of different batches of this compound. The percentage of each impurity can be calculated based on the peak area relative to the total peak area of all components (area percent normalization).

Compound Retention Time (min) Batch 1 (% Area) Batch 2 (% Area) Batch 3 (% Area)
3-EthoxyanilineUser DefinedUser DefinedUser DefinedUser Defined
4-Bromo-3-ethoxyanilineUser DefinedUser DefinedUser DefinedUser Defined
Isomeric Impurity 1User DefinedUser DefinedUser DefinedUser Defined
Isomeric Impurity 2User DefinedUser DefinedUser DefinedUser Defined
Dibromo-impurity 1User DefinedUser DefinedUser DefinedUser Defined
Unknown Impurity 1User DefinedUser DefinedUser DefinedUser Defined
Total Impurities User Defined User Defined User Defined

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh 4-Bromo-3-ethoxyaniline Hydrochloride Sample dissolve Dissolve in DI Water start->dissolve add_dcm Add Dichloromethane dissolve->add_dcm basify Basify with 1M NaOH (pH > 10) add_dcm->basify extract Vortex to Extract Free Base basify->extract separate Separate Organic Layer extract->separate dry Dry with Anhydrous Na2SO4 separate->dry filter Filter into GC Vial dry->filter inject Inject 1 µL into GC-MS filter->inject separate_gc Separation on DB-5ms Column (Temperature Program) inject->separate_gc ionize Electron Ionization (70 eV) separate_gc->ionize detect_ms Mass Detection (40-450 amu) ionize->detect_ms acquire Acquire Chromatogram and Mass Spectra detect_ms->acquire identify Identify Peaks by Retention Time and Mass Spectrum acquire->identify quantify Quantify by Peak Area (Area % Normalization) identify->quantify report Generate Impurity Profile Report quantify->report

Caption: Workflow for GC-MS impurity analysis.

Conclusion

The GC-MS protocol detailed in this application note provides a comprehensive framework for the identification and semi-quantitative analysis of impurities in this compound. Proper sample preparation to convert the hydrochloride salt to its free base is a critical step for successful analysis. The proposed GC method is designed to separate the main component from potential process-related isomers and by-products. This method, when validated, can be a valuable tool for routine quality control and in-depth impurity profiling during drug development and manufacturing.

Application Notes and Protocols for 4-Bromo-3-ethoxyaniline Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-ethoxyaniline hydrochloride as a versatile intermediate in pharmaceutical synthesis. This compound serves as a valuable building block for the creation of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors and protein degraders.

Introduction and Potential Applications

This compound is a substituted aniline derivative that offers multiple reaction sites for chemical modification. The presence of a bromine atom, an ethoxy group, and an amino group on the phenyl ring allows for strategic and sequential chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, enabling the introduction of diverse functionalities.

The structural motif of a substituted aniline is a common feature in many biologically active molecules. In medicinal chemistry, this scaffold is frequently employed in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The aniline nitrogen can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents on the aniline ring, such as the ethoxy group in this intermediate, can be tailored to occupy specific pockets within the enzyme, thereby enhancing potency and selectivity.

Furthermore, the "protein degrader building blocks" classification for this compound family suggests its potential application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins and represent a promising new therapeutic modality.

Compound Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 125756-95-8
Molecular Formula C₈H₁₁BrClNO
Molecular Weight 252.54 g/mol
Appearance Off-white to light brown crystalline powder
Purity Typically ≥97%
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)

Experimental Protocols: Key Transformations

The following section details a hypothetical, yet representative, experimental protocol for a key synthetic transformation involving this compound: a Buchwald-Hartwig amination reaction to form a substituted anilino-pyrimidine, a common core structure in kinase inhibitors.

3.1. Synthesis of a Hypothetical N-(4-bromo-3-ethoxyphenyl)pyrimidin-2-amine

This protocol describes the palladium-catalyzed cross-coupling of 4-Bromo-3-ethoxyaniline with 2-chloropyrimidine.

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-ethoxyaniline (1.0 equivalent, after neutralization of the hydrochloride salt with a suitable base like triethylamine and extraction, or used directly with additional base), 2-chloropyrimidine (1.2 equivalents), cesium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-Bromo-3-ethoxyaniline.

  • Reaction: Stir the reaction mixture at 100-110 °C under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-bromo-3-ethoxyphenyl)pyrimidin-2-amine.

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesis described in section 3.1, illustrating expected outcomes for reaction optimization.

EntryBase (equiv.)Ligand (mol%)Temperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1Cs₂CO₃ (2.5)Xantphos (10)1001285>98
2K₂CO₃ (3.0)Xantphos (10)1001672>97
3NaOtBu (2.0)Xantphos (10)80891>98
4Cs₂CO₃ (2.5)BINAP (10)1001478>97

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted anilino-pyrimidine using 4-Bromo-3-ethoxyaniline as a starting material.

experimental_workflow start Starting Materials (4-Bromo-3-ethoxyaniline HCl, 2-Chloropyrimidine, Catalyst, Base, Solvent) reaction Buchwald-Hartwig Cross-Coupling Reaction start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Anilino-pyrimidine Derivative) purification->product analysis Analysis (NMR, MS, HPLC) product->analysis

Caption: Synthetic workflow for anilino-pyrimidine synthesis.

5.2. Generic Kinase Inhibitor Signaling Pathway

This diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors derived from anilino-pyrimidine scaffolds.

kinase_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor proliferation Cell Proliferation, Survival, Angiogenesis transcription_factor->proliferation inhibitor Kinase Inhibitor (Derived from Intermediate) inhibitor->raf Inhibition

Caption: Inhibition of a generic MAPK/ERK signaling pathway.

Application Notes and Protocols for the Preparation of Substituted Anilines from 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted anilines using 4-Bromo-3-ethoxyaniline hydrochloride as a starting material. The following sections describe three common and powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of aniline derivatives, which are key intermediates in the preparation of bioactive molecules.

Overview of Synthetic Strategies

4-Bromo-3-ethoxyaniline serves as a versatile building block for the synthesis of more complex aniline derivatives. The bromine atom at the 4-position is amenable to various palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Prior to its use in the coupling reactions, the free base of 4-Bromo-3-ethoxyaniline should be generated from the hydrochloride salt. This is typically achieved by treating an aqueous suspension or solution of the hydrochloride salt with a suitable base, such as sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Anilines

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds, enabling the synthesis of biaryl anilines. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-3-ethoxyaniline with an arylboronic acid.

Materials:

  • 4-Bromo-3-ethoxyaniline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Bromo-3-ethoxyaniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl aniline.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative reaction parameters for the Suzuki-Miyaura coupling. Yields are illustrative and based on reactions with structurally similar bromoanilines.[1][2]

ParameterValue
Starting Material 4-Bromo-3-ethoxyaniline
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (8 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Reaction Time 8 hours
Illustrative Yield 85-95%

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle 4-Bromo-3-ethoxyaniline 4-Bromo-3-ethoxyaniline Intermediate_1 Ar'-Pd(II)(Br)Ln 4-Bromo-3-ethoxyaniline->Intermediate_1 4-Bromo-3-ethoxyaniline:e->Intermediate_1:w Arylboronic_Acid Ar-B(OH)2 Intermediate_2 Ar'-Pd(II)(Ar)Ln Arylboronic_Acid->Intermediate_2 Arylboronic_Acid:e->Intermediate_2:w Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Intermediate_1->Intermediate_2 Intermediate_1:s->Intermediate_2:n Transmetalation Transmetalation (Base) Product Substituted Aniline (Ar'-Ar) Intermediate_2->Product Intermediate_2:e->Product:w Reductive_Elimination Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl and N-Alkyl Anilines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 4-Bromo-3-ethoxyaniline with a primary or secondary amine.

Materials:

  • 4-Bromo-3-ethoxyaniline

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable biarylphosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 4-Bromo-3-ethoxyaniline (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination

The following table summarizes representative reaction parameters for the Buchwald-Hartwig amination. Yields are illustrative and based on reactions with structurally similar bromoanilines.[3]

ParameterValue
Starting Material 4-Bromo-3-ethoxyaniline
Coupling Partner Morpholine
Catalyst Pd₂(dba)₃ (1 mol%)
Ligand XPhos (2 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100 °C
Reaction Time 18 hours
Illustrative Yield 80-90%

Reaction Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle 4-Bromo-3-ethoxyaniline 4-Bromo-3-ethoxyaniline Intermediate_1 Ar'-Pd(II)(Br)Ln 4-Bromo-3-ethoxyaniline->Intermediate_1 4-Bromo-3-ethoxyaniline:e->Intermediate_1:w Amine R2NH Intermediate_2 Ar'-Pd(II)(NR2)Ln Amine->Intermediate_2 Amine:e->Intermediate_2:w Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Intermediate_1->Intermediate_2 Intermediate_1:s->Intermediate_2:n Amine_Coordination Amine Coordination & Deprotonation (Base) Product Substituted Aniline (Ar'-NR2) Intermediate_2->Product Intermediate_2:e->Product:w Reductive_Elimination Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation for C-N and C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[4] While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrates.[5]

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 4-Bromo-3-ethoxyaniline.

Materials:

  • 4-Bromo-3-ethoxyaniline

  • Amine or alcohol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add CuI (0.05-0.1 mmol, 5-10 mol%), the ligand (0.1-0.2 mmol, 10-20 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Add 4-Bromo-3-ethoxyaniline (1.0 mmol, 1.0 equiv) and the amine or alcohol (1.5 mmol, 1.5 equiv).

  • Add the anhydrous solvent (e.g., DMSO, 5 mL).

  • Heat the reaction mixture to 100-140 °C under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Ullmann Condensation

The following table summarizes representative reaction parameters for the Ullmann condensation. Yields are illustrative and based on general Ullmann N-arylation procedures.[5]

ParameterValue
Starting Material 4-Bromo-3-ethoxyaniline
Coupling Partner Aniline
Catalyst CuI (10 mol%)
Ligand L-proline (20 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent DMSO
Temperature 120 °C
Reaction Time 24 hours
Illustrative Yield 60-80%

General Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and purification of substituted anilines from this compound.

Experimental_Workflow Start 4-Bromo-3-ethoxyaniline Hydrochloride Free_Basing Free-Basing (e.g., NaHCO3, aq.) Start->Free_Basing Extraction_1 Extraction with Organic Solvent Free_Basing->Extraction_1 Drying_Concentration_1 Drying & Concentration Extraction_1->Drying_Concentration_1 Starting_Material 4-Bromo-3-ethoxyaniline (Free Base) Drying_Concentration_1->Starting_Material Coupling_Reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Ullmann) Starting_Material->Coupling_Reaction Workup Aqueous Workup Coupling_Reaction->Workup Extraction_2 Extraction with Organic Solvent Workup->Extraction_2 Drying_Concentration_2 Drying & Concentration Extraction_2->Drying_Concentration_2 Purification Column Chromatography Drying_Concentration_2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Substituted Aniline Characterization->Final_Product

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 4-Bromo-3-ethoxyaniline hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the protection of 3-ethoxyaniline via acetylation, followed by bromination, and subsequent deprotection and salt formation.

Issue 1: Low Yield of the Final Product

A low overall yield can result from issues at various stages of the synthesis.

Potential CauseRecommended Solution
Incomplete Acetylation Ensure the use of fresh acetic anhydride. The reaction is often exothermic; gentle warming after the initial reaction can drive it to completion.
Suboptimal Bromination The choice of brominating agent and solvent is critical. See the table below for a comparison of common bromination conditions.
Incomplete Hydrolysis Acid-catalyzed hydrolysis of the acetanilide intermediate may require prolonged heating under reflux. Monitor the reaction by TLC to ensure full conversion.
Product Loss During Workup 4-Bromo-3-ethoxyaniline is a basic compound. Ensure the aqueous layer is sufficiently basified before extraction to prevent the protonated amine from remaining in the aqueous phase.
Oxidation of the Amine The aniline product can be sensitive to air and light, leading to degradation. Store the purified product under an inert atmosphere and in a dark container.[1]

Issue 2: Formation of Multiple Brominated Products (Polyhalogenation)

The presence of multiple bromine atoms on the aromatic ring is a common side reaction.

Potential CauseRecommended Solution
High Reactivity of the Amino Group The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack, which can lead to the formation of di- or tri-brominated products.[2][3]
Direct Bromination of 3-ethoxyaniline Direct bromination is difficult to control. It is highly recommended to protect the amino group as an acetanilide to moderate its activating effect.[2][3]
Harsh Brominating Conditions Using a milder brominating agent or controlling the stoichiometry can improve selectivity for mono-bromination.

Issue 3: Dark-Colored Product or Tar Formation

The appearance of a dark brown or tar-like substance indicates product degradation.

Potential CauseRecommended Solution
Oxidation of Aniline Aniline and its derivatives are prone to oxidation, especially in the presence of strong acids or oxidizing agents.[2]
Impure Starting Materials Ensure the 3-ethoxyaniline starting material is pure and colorless.
Reaction Atmosphere Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[2]
Purification Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[2]

Below is a troubleshooting workflow for addressing common synthesis issues:

G start Start: Synthesis Issue low_yield Low Yield? start->low_yield polyhalogenation Polyhalogenation? start->polyhalogenation dark_product Dark Product/Tar? start->dark_product low_yield->polyhalogenation No check_acetylation Check Acetylation (TLC, Reagents) low_yield->check_acetylation Yes polyhalogenation->dark_product No protect_amine Protect Amino Group (Acetylation) polyhalogenation->protect_amine Yes purify_reagents Use Purified Reagents dark_product->purify_reagents Yes end End: Optimized Synthesis dark_product->end No optimize_bromination Optimize Bromination (See Table 1) check_acetylation->optimize_bromination check_hydrolysis Ensure Complete Hydrolysis (TLC, Reflux Time) optimize_bromination->check_hydrolysis workup_ph Adjust Workup pH (Basify before extraction) check_hydrolysis->workup_ph workup_ph->end control_stoichiometry Control Stoichiometry (1:1 Bromine:Substrate) protect_amine->control_stoichiometry control_stoichiometry->end inert_atmosphere Use Inert Atmosphere (N2 or Ar) purify_reagents->inert_atmosphere activated_carbon Treat with Activated Carbon inert_atmosphere->activated_carbon activated_carbon->end

Troubleshooting workflow for synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

A common and effective route involves a three-step process starting from 3-ethoxyaniline:

  • Acetylation: Protection of the highly activating amino group as an acetamide. This moderates the reactivity of the aromatic ring.

  • Bromination: Electrophilic aromatic substitution of the N-(3-ethoxyphenyl)acetamide intermediate. The acetamido and ethoxy groups direct the bromine to the desired position 4.

  • Hydrolysis and Salt Formation: Removal of the acetyl protecting group, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Q2: Why is my bromination reaction resulting in a mixture of isomers?

The regioselectivity of the bromination is controlled by the directing effects of the substituents on the ring. For N-(3-ethoxyphenyl)acetamide, both the acetamido and the ethoxy groups are ortho-, para-directing. The position para to the strong activating acetamido group (position 4) is also ortho to the ethoxy group, making it the most electronically favorable position for electrophilic attack. However, minor amounts of other isomers may form due to competing directing effects. Purification by recrystallization or column chromatography is usually necessary to isolate the desired isomer.

Q3: What are the optimal storage conditions for this compound?

It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is also recommended to store it in the dark and away from incompatible materials such as strong oxidizing agents.[4][5] The compound may be air-sensitive, so storage under an inert atmosphere can improve its shelf life.[2]

Q4: What safety precautions should be taken when handling this compound?

This compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[2] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]

Data Presentation

The following tables summarize reaction conditions for the key steps in the synthesis of 4-Bromo-3-ethoxyaniline. These are illustrative and may require further optimization.

Table 1: Comparison of Bromination Conditions for N-(3-ethoxyphenyl)acetamide

Brominating AgentSolventTemperature (°C)Typical Reaction Time (h)Expected Outcome
Br₂Acetic AcidRoom Temp2 - 4Good yield, potential for over-bromination if stoichiometry is not controlled.
N-Bromosuccinimide (NBS)Acetonitrile/DMFRoom Temp4 - 8Milder conditions, often higher selectivity for mono-bromination.
Pyridinium tribromideTHF0 to Room Temp3 - 6Solid reagent, easier to handle than liquid bromine.

Table 2: Comparison of Hydrolysis Conditions for 4-Bromo-3-ethoxyacetanilide

ReagentSolventTemperature (°C)Typical Reaction Time (h)Notes
Conc. HClEthanol/WaterReflux (80-100)4 - 12Common and effective. The product precipitates as the hydrochloride salt upon cooling.
H₂SO₄ (aq)EthanolReflux (80-100)4 - 12Effective, but requires neutralization and extraction of the free base.
NaOH (aq)Ethanol/WaterReflux (80-100)6 - 18Basic hydrolysis yields the free amine, which must be extracted.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on standard procedures for the synthesis of similar halogenated anilines.

Step 1: Acetylation of 3-ethoxyaniline

  • In a flask, dissolve 3-ethoxyaniline (1.0 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring, keeping the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the N-(3-ethoxyphenyl)acetamide.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Bromination of N-(3-ethoxyphenyl)acetamide

  • Dissolve the dried N-(3-ethoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with stirring at room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into cold water. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Filter the precipitated 4-bromo-3-ethoxyacetanilide, wash with water, and dry.

Step 3: Hydrolysis and Salt Formation

  • Suspend the crude 4-bromo-3-ethoxyacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath. The this compound will crystallize out of solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis & Salt Formation start 3-Ethoxyaniline reagent1 + Acetic Anhydride + Acetic Acid start->reagent1 Protect Amine product1 N-(3-ethoxyphenyl)acetamide reagent1->product1 reagent2 + Bromine (Br2) + Acetic Acid product1->reagent2 Brominate product2 4-Bromo-3-ethoxyacetanilide reagent2->product2 reagent3 + Conc. HCl + Ethanol, Reflux product2->reagent3 Deprotect final_product 4-Bromo-3-ethoxyaniline hydrochloride reagent3->final_product

Synthetic workflow for 4-Bromo-3-ethoxyaniline HCl.

References

Technical Support Center: Purification of Crude 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 4-Bromo-3-ethoxyaniline hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - The product may be too soluble in the chosen solvent. - Insufficient concentration of the product in the solution. - Presence of impurities inhibiting crystallization.- Try a different solvent or a co-solvent system (e.g., ethanol/water, isopropanol/water). - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. - If significant impurities are suspected, consider an initial purification step such as a wash with a non-polar solvent like hexanes to remove non-polar impurities before recrystallization.
Formation of an Oil Instead of Crystals - The melting point of the product or impurities is lower than the boiling point of the solvent. - The solution is supersaturated. - Rapid cooling of the solution.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. - Try to dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. - Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
Discolored Crystals (e.g., yellow, brown, or pink) - Presence of colored impurities from the synthesis. - Oxidation of the aniline functional group.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it may also adsorb some of the desired product. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - A second recrystallization may be necessary to achieve a higher purity and better color.
Low Recovery Yield - The product is significantly soluble in the recrystallization solvent even at low temperatures. - Using too much solvent for recrystallization. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out during filtration. - Concentrate the mother liquor to recover a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include starting materials, byproducts from the synthesis, and degradation products. Potential impurities include unreacted 3-ethoxyaniline, over-brominated species such as dibromo-3-ethoxyaniline, and colored oxidation products.[1]

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Based on the purification of similar aromatic amine hydrochlorides, suitable solvents include lower alcohols such as ethanol or isopropanol.[2] A mixed solvent system, for example, an ethanol/water mixture, can also be effective.[3] The optimal solvent or solvent system should be determined experimentally.

Q3: How can I determine the purity of my purified this compound?

A3: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining purity.[4] Melting point analysis can also provide an indication of purity; a sharp melting point range close to the literature value suggests high purity, while a broad and depressed melting point indicates the presence of impurities.[2]

Q4: What is the expected yield for the purification of this compound?

Quantitative Data

The following table summarizes the expected purity levels and potential impurities for this compound.

ParameterExpected Value/Impurities
Purity after Recrystallization ≥97%[5][6]
Potential Impurities - Unreacted 3-ethoxyaniline - Dibrominated byproducts (e.g., 2,4-dibromo-3-ethoxyaniline)[1] - Colored oxidation products

Experimental Protocols

Detailed Methodology for Recrystallization of Crude this compound

This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in the crude material.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or a co-solvent system. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring on a hot plate until the solvent boils gently. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove any insoluble impurities and the activated charcoal (if used). This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

G cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_end End Goal Start Crude Product Issue Problem Identify the issue: - Low/No Crystals - Oiling Out - Discoloration - Low Yield Start->Problem NoCrystals Low/No Crystals: - Change solvent - Concentrate solution - Induce crystallization Problem->NoCrystals No Crystals OilingOut Oiling Out: - Reheat and add co-solvent - Slow cooling Problem->OilingOut Oiling Out Discoloration Discoloration: - Use activated charcoal - Recrystallize again - Use inert atmosphere Problem->Discoloration Discoloration LowYield Low Yield: - Cool thoroughly - Minimize solvent - Pre-heat funnel Problem->LowYield Low Yield End Pure 4-Bromo-3-ethoxyaniline HCl NoCrystals->End OilingOut->End Discoloration->End LowYield->End

Caption: Troubleshooting workflow for the purification of this compound.

G Start Start: Crude 4-Bromo-3-ethoxyaniline HCl Dissolution 1. Dissolution: Dissolve in minimal hot solvent (e.g., Ethanol) Start->Dissolution Decolorization 2. Decolorization (Optional): Add activated charcoal and heat Dissolution->Decolorization HotFiltration 3. Hot Filtration: Remove insoluble impurities Dissolution->HotFiltration If not colored Decolorization->HotFiltration If colored Crystallization 4. Crystallization: Cool slowly to room temp, then in ice bath HotFiltration->Crystallization Isolation 5. Isolation: Collect crystals by vacuum filtration Crystallization->Isolation Washing 6. Washing: Wash with cold solvent Isolation->Washing Drying 7. Drying: Dry under vacuum Washing->Drying End End: Pure 4-Bromo-3-ethoxyaniline HCl Drying->End

References

Technical Support Center: 4-Bromo-3-ethoxyaniline Hydrochloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethoxyaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of 4-Bromo-3-ethoxyaniline, typically achieved through the bromination of 3-ethoxyaniline, is prone to several side reactions characteristic of electrophilic aromatic substitution on activated aniline rings. The most prevalent of these is over-bromination , leading to the formation of di- and tri-brominated products. Due to the strong activating effect of the amino group, the aromatic ring is highly susceptible to multiple substitutions.[1][2]

Another significant side reaction is the formation of isomeric byproducts . While the para-position to the amino group is generally favored, substitution at other positions on the aromatic ring can occur, yielding a mixture of isomers that can be challenging to separate from the desired product.

Q2: How can over-bromination be minimized during the synthesis?

A2: Controlling the reaction conditions is crucial to minimize over-bromination. A common and effective strategy is the protection of the amino group prior to the bromination step. Acetylation of the amino group to form an acetanilide derivative temporarily reduces the activating effect on the aromatic ring, allowing for more selective mono-bromination.[2] Following bromination, the protecting acetyl group can be removed by hydrolysis to yield the desired 4-Bromo-3-ethoxyaniline.

Other strategies to control the reaction include:

  • Slow, portion-wise addition of the brominating agent at low temperatures to manage the reaction exotherm and prevent localized high concentrations of bromine.[1]

  • Using a milder brominating agent , such as N-bromosuccinimide (NBS), in place of elemental bromine.[1]

Q3: What are the expected isomeric impurities in this compound?

A3: Based on the directing effects of the amino and ethoxy groups on the aniline starting material, several positional isomers can be formed as impurities. The primary isomeric byproduct is likely to be 2-Bromo-5-ethoxyaniline . Other potential, though less abundant, isomers include those where bromine substitutes at other available positions on the aromatic ring. The precise distribution of these isomers will depend on the specific reaction conditions employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired 4-Bromo-3-ethoxyaniline Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Over-bromination As discussed in the FAQs, this is a major cause of low yields of the mono-brominated product. Implement a protection strategy for the amino group (acetylation) before bromination.[2]
Loss of Product during Work-up and Purification Ensure that the pH is appropriately adjusted during the extraction process to ensure the product is in the desired layer (as the free base or the hydrochloride salt). Optimize the recrystallization or column chromatography conditions to minimize product loss.
Sub-optimal Reaction Conditions Re-evaluate the stoichiometry of reagents, reaction temperature, and solvent. The choice of solvent can significantly influence the reaction's selectivity and yield.
Issue 2: Difficulty in Purifying the Crude Product
Possible Cause Troubleshooting Step
Presence of Multiple Isomers Isomeric impurities often have very similar polarities, making them difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system for better resolution or explore alternative recrystallization solvents.
Contamination with Di- and Tri-brominated Byproducts These byproducts will have different polarities from the desired mono-brominated product. Optimize the solvent system for column chromatography to achieve better separation. A step-gradient elution may be effective.
Product Oiling Out During Recrystallization This can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution and allow for slow cooling to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Residual Color in the Final Product A yellow or brown discoloration may indicate the presence of residual bromine.[1] Wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate during the work-up to remove unreacted bromine.

Experimental Protocols

The following is a general, adaptable protocol for the synthesis of 4-bromo-substituted anilines, which can be modified for 4-Bromo-3-ethoxyaniline. This protocol incorporates a protection step to enhance selectivity.

Step 1: Acetylation of 3-Ethoxyaniline

  • Dissolve 3-ethoxyaniline in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Slowly add one equivalent of acetic anhydride to the solution with stirring. The reaction is exothermic.

  • After the initial exotherm subsides, the mixture can be gently warmed (e.g., to 50°C) for a short period to ensure the reaction goes to completion.[2]

  • Pour the reaction mixture into ice-cold water to precipitate the N-(3-ethoxyphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Bromination of N-(3-ethoxyphenyl)acetamide

  • Dissolve the dried N-(3-ethoxyphenyl)acetamide in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise, maintaining the low temperature and continuous stirring.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction is complete.

  • Pour the reaction mixture into cold water to precipitate the crude N-(4-bromo-3-ethoxyphenyl)acetamide.

  • Collect the product by vacuum filtration. Wash the solid with water and then with a dilute sodium bisulfite solution to quench any excess bromine, followed by another water wash.

  • Dry the product thoroughly.

Step 3: Hydrolysis of N-(4-bromo-3-ethoxyphenyl)acetamide

  • To the crude N-(4-bromo-3-ethoxyphenyl)acetamide, add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for a sufficient time to achieve complete hydrolysis (monitor by TLC).[2]

  • If acidic hydrolysis was used, cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-Bromo-3-ethoxyaniline free base. If basic hydrolysis was used, the product may already be precipitated.

  • To obtain the hydrochloride salt, dissolve the free base in a suitable organic solvent (e.g., ethanol or isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.

  • Collect the this compound product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dry.

Data Presentation

Table 1: Example Impurity Profile for a Brominated Aniline Derivative

CompoundPurity/ImpurityPercentage (%)
Desired Product 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline94.6
Isomeric Impurity 6-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline1.8
Over-bromination Product 4,6-dibromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline3.4

Note: This data is for a related compound and should be used for illustrative purposes only.

Visualizations

Bromination_Troubleshooting Troubleshooting Low Yield in Bromination of 3-Ethoxyaniline start Low Yield of 4-Bromo-3-ethoxyaniline check_reaction Check for complete consumption of starting material (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains over_bromination Evidence of Di- or Tri-brominated Products? check_reaction->over_bromination Starting material consumed extend_reaction Extend Reaction Time or Increase Temperature incomplete->extend_reaction protect_amine Implement Amino Group Protection (Acetylation) over_bromination->protect_amine Yes optimize_conditions Optimize Reaction Conditions (Temperature, Addition Rate) over_bromination->optimize_conditions Yes workup_loss Review Work-up and Purification Procedures over_bromination->workup_loss No yes_over Yes no_over No

Caption: Troubleshooting workflow for low yield in the synthesis of 4-Bromo-3-ethoxyaniline.

Purification_Workflow Purification Strategy for Crude 4-Bromo-3-ethoxyaniline HCl crude_product Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) crude_product->workup remove_bromine Wash with Sodium Bisulfite Solution workup->remove_bromine isolated_crude Isolated Crude Solid remove_bromine->isolated_crude check_purity Assess Purity (TLC/LC-MS/NMR) isolated_crude->check_purity high_purity High Purity? check_purity->high_purity recrystallization Recrystallization high_purity->recrystallization No, Minor Impurities column_chromatography Column Chromatography high_purity->column_chromatography No, Major Impurities/Isomers final_product Pure 4-Bromo-3-ethoxyaniline HCl high_purity->final_product Yes recrystallization->final_product column_chromatography->final_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-ethoxyaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic routes for the preparation of 4-Bromo-3-ethoxyaniline:

  • Electrophilic Bromination of 3-Ethoxyaniline: This is a direct approach where 3-ethoxyaniline is reacted with a brominating agent. The ethoxy group is an ortho-, para-director, and the amino group is a strong activating group, also directing to the ortho and para positions. This leads to a mixture of products, with the desired 4-bromo isomer being one of the major products.

  • Reduction of 2-Bromo-5-nitroethoxybenzene: This route involves the nitration of 1-bromo-3-ethoxybenzene, followed by the reduction of the nitro group to an amine. This method can offer better regioselectivity compared to the direct bromination of 3-ethoxyaniline.

The resulting 4-Bromo-3-ethoxyaniline is then treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

The impurity profile largely depends on the synthetic route chosen.

  • From Bromination of 3-Ethoxyaniline:

    • Isomeric Monobromoanilines: 2-Bromo-3-ethoxyaniline and 6-Bromo-3-ethoxyaniline are common isomers formed due to the directing effects of the ethoxy and amino groups.

    • Dibromoanilines: 4,6-Dibromo-3-ethoxyaniline is a significant byproduct resulting from the high activation of the aromatic ring.

    • Unreacted Starting Material: Residual 3-ethoxyaniline.

  • From Reduction of 2-Bromo-5-nitroethoxybenzene:

    • Incomplete Reduction Products: Such as nitroso or hydroxylamine intermediates.

    • Impurities from the Nitration Step: Isomeric nitro compounds if the nitration is not perfectly regioselective.

    • Residual Reducing Agents or Byproducts: Depending on the reduction method used (e.g., metal salts).

Q3: How can I minimize the formation of di-substituted and isomeric impurities during the bromination of 3-ethoxyaniline?

Controlling the regioselectivity of the bromination reaction is crucial. Here are some strategies:

  • Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can provide better control over the reaction compared to liquid bromine.

  • Reaction Solvent: The use of pyridine as a solvent has been shown to reduce the formation of dibromides and other hard-to-remove impurities in similar bromoaniline syntheses.[1]

  • Temperature Control: Maintaining a low reaction temperature can help to slow down the reaction rate and improve selectivity.

  • Protection of the Amino Group: Acetylation of the amino group to form 3-ethoxyacetanilide can be an effective strategy. The acetamido group is less activating than the amino group, which helps to prevent over-bromination and can improve the para-selectivity. The protecting group can be removed by hydrolysis after the bromination step.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the main product and impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of impurities, especially when authentic standards are not available.

Troubleshooting Guides

Problem 1: Low Yield of 4-Bromo-3-ethoxyaniline
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Ensure the stoichiometry of the reagents is correct.
Product Loss During Workup - If using an extractive workup, ensure the pH of the aqueous layer is appropriate to keep the aniline in the organic phase. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Avoid overly vigorous washing which can lead to emulsion formation.
Degradation of Product - Anilines can be sensitive to oxidation. Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Avoid exposure to strong light and high temperatures during workup and storage.
Sub-optimal Reaction Conditions (Bromination Route) - The choice of solvent and brominating agent is critical. If using bromine, consider switching to NBS for better control. - Optimize the reaction temperature; start with lower temperatures to improve selectivity and potentially yield of the desired isomer.
Inefficient Reduction (Nitro Reduction Route) - Ensure the reducing agent is active. For example, if using zinc powder, it may need activation. - The choice of solvent and pH can significantly impact the reduction efficiency. - Ensure sufficient equivalents of the reducing agent are used.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Formation of Di- and Poly-brominated Species - Use a milder brominating agent (e.g., NBS instead of Br₂). - Add the brominating agent slowly and maintain a low reaction temperature. - Consider protecting the highly activating amino group as an acetamide before bromination.
Formation of Isomeric Impurities - The directing effects of the ethoxy and amino groups will inevitably lead to some isomer formation. Purification by column chromatography or recrystallization will be necessary. - For challenging separations, consider derivatization of the amine to alter its chromatographic properties, followed by deprotection after separation.
Incomplete Reaction Leaving Starting Material - Drive the reaction to completion by extending the reaction time or adding a slight excess of the limiting reagent (monitor by TLC/HPLC). - Unreacted starting material can often be removed by careful column chromatography or recrystallization.
Ineffective Purification - Optimize the mobile phase for column chromatography to achieve better separation between the desired product and impurities. A gradient elution may be necessary. - For recrystallization, screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Experimental Protocols

Method 1: Bromination of 3-Ethoxyaniline with N-Bromosuccinimide (NBS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxyaniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (1.05 eq.) in the same solvent and add it dropwise to the cooled aniline solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified 4-Bromo-3-ethoxyaniline in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Method 2: Reduction of 2-Bromo-5-nitroethoxybenzene

This method is analogous to the synthesis of 4-bromo-3-methoxyaniline.

  • Reaction Setup: To a solution of 2-Bromo-5-nitroethoxybenzene (1.0 eq.) in a solvent like tetrahydrofuran (THF) or ethanol, add ammonium chloride (6.0 eq.) and zinc powder (6.0 eq.).

  • Reduction: Heat the reaction mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete (typically overnight), cool the mixture to room temperature and filter through a pad of celite to remove the zinc salts. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Salt Formation: Filter and concentrate the organic layer to obtain the crude 4-Bromo-3-ethoxyaniline. Further purification can be achieved by column chromatography or recrystallization. The hydrochloride salt can then be formed as described in Method 1.

Data Presentation

Table 1: Effect of Brominating Agent and Solvent on Impurity Profile (Illustrative)

Brominating AgentSolventTemperature (°C)4-Bromo Isomer (%)2/6-Bromo Isomers (%)4,6-Dibromo Isomer (%)
Br₂Acetic Acid25652015
Br₂Pyridine0801010
NBSDMF085105
NBSAcetonitrile082126

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary based on specific reaction conditions.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Bromination cluster_route2 Route 2: Reduction 3-Ethoxyaniline 3-Ethoxyaniline Bromination Bromination 3-Ethoxyaniline->Bromination NBS / Solvent Crude Product 1 Crude Product 1 Bromination->Crude Product 1 Purification Purification Crude Product 1->Purification 2-Bromo-5-nitroethoxybenzene 2-Bromo-5-nitroethoxybenzene Reduction Reduction 2-Bromo-5-nitroethoxybenzene->Reduction Zn / NH4Cl Crude Product 2 Crude Product 2 Reduction->Crude Product 2 Crude Product 2->Purification Final Product 4-Bromo-3-ethoxyaniline Hydrochloride Purification->Final Product 1. Chromatography/ Recrystallization 2. HCl addition

Caption: Synthetic routes to 4-Bromo-3-ethoxyaniline HCl.

Troubleshooting_Impurity High_Impurity High Impurity Levels Detected Impurity_Type Identify Impurity Type (HPLC, LC-MS) High_Impurity->Impurity_Type Dibromo Di-brominated Impurities Impurity_Type->Dibromo Isomeric Isomeric Impurities Impurity_Type->Isomeric Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Action_Dibromo Modify Reaction: - Use milder brominating agent (NBS) - Lower temperature - Protect amino group Dibromo->Action_Dibromo Action_Isomeric Optimize Purification: - Column chromatography with  optimized solvent system - Recrystallization solvent screening Isomeric->Action_Isomeric Action_SM Optimize Reaction: - Increase reaction time - Check reagent stoichiometry Starting_Material->Action_SM

Caption: Troubleshooting logic for impurity management.

References

Technical Support Center: Improving Yields in Reactions with 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 4-Bromo-3-ethoxyaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. The most frequent applications include Buchwald-Hartwig amination for the formation of C-N bonds and Suzuki-Miyaura coupling for the formation of C-C bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.

Q2: My Buchwald-Hartwig amination reaction with this compound is giving a low yield. What are the potential causes?

A2: Low yields in Buchwald-Hartwig amination reactions can stem from several factors. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst system (palladium precursor and ligand), the base used, and the reaction temperature. The reaction is also highly sensitive to air and moisture, so ensuring an inert atmosphere is crucial.

Q3: I am observing significant side product formation in my Suzuki-Miyaura coupling reaction. What are the likely side reactions and how can I minimize them?

A3: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and dehalogenation of the aryl halide. Homocoupling is often caused by the presence of oxygen, so it is critical to thoroughly degas all solvents and maintain an inert atmosphere. Dehalogenation can be promoted by excess water or high temperatures. Careful control of reaction conditions and using the minimum necessary amount of water can help reduce this side product.

Q4: How does the hydrochloride salt form of 4-Bromo-3-ethoxyaniline affect the reaction?

A4: The hydrochloride salt of an aniline derivative means the amine is protonated. In many cross-coupling reactions, a free-base aniline is required to participate in the catalytic cycle. Therefore, an additional equivalent of base must be added to neutralize the hydrochloride salt before the aniline can react. This is a critical consideration when setting up the reaction, as insufficient base will lead to poor or no conversion.

Q5: What purification methods are most effective for products derived from this compound?

A5: Purification of cross-coupling reaction products typically involves a workup to remove inorganic salts and the catalyst, followed by column chromatography on silica gel. The workup may include dilution with an organic solvent, filtration through a pad of celite, and washing with water and brine. For crystalline products, recrystallization can be an effective final purification step to remove closely related impurities.

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.
Inappropriate Ligand The choice of phosphine ligand is critical. Screen a variety of bulky, electron-rich ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific amine coupling partner.
Ineffective Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is anhydrous and added under an inert atmosphere. Remember to add an extra equivalent to neutralize the hydrochloride salt.
Poor Solvent Quality Use anhydrous and deoxygenated solvents. Aprotic polar solvents like toluene, dioxane, or THF are typically effective.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C). If the reaction is sluggish, consider increasing the temperature.
Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst System The choice of palladium catalyst and ligand is crucial. For electron-deficient anilines, catalyst systems like CataCXium® A Pd G3 have shown effectiveness. Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.
Ineffective Base The base is critical for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging substrates. Ensure the base is finely powdered and anhydrous.
Inappropriate Solvent Aprotic polar solvents such as dioxane, THF, or 2-MeTHF are commonly used. A mixture of an organic solvent and water (e.g., dioxane/water) can be beneficial.
Boronic Acid/Ester Instability Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction. Using stable boronic esters (e.g., pinacol esters) can mitigate this issue.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to prevent catalyst deactivation and homocoupling of the boronic acid.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (2.2-2.5 equivalents, to account for the hydrochloride salt), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous and degassed solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 2-MeTHF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 4-Bromo-3-ethoxyaniline HCl - Amine - Pd Precatalyst & Ligand - Base setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvents Anhydrous & Degassed Solvents addition Add Reagents & Solvent solvents->addition setup->addition heating Heat to 80-110 °C addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to RT monitoring->cool Reaction Complete filter Dilute & Filter through Celite cool->filter extract Aqueous Wash filter->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? catalyst Check Catalyst System: - Fresh Pd Source? - Optimal Ligand? start->catalyst Yes base Evaluate Base: - Sufficiently Strong? (e.g., K3PO4, Cs2CO3) - Anhydrous? start->base Yes solvent Assess Solvent: - Anhydrous & Degassed? - Appropriate Polarity? start->solvent Yes side_reactions Side Reactions Observed? (Homocoupling, Dehalogenation) start->side_reactions Yes optimize Systematically Optimize Conditions: - Temperature - Concentration - Reaction Time catalyst->optimize base->optimize solvent->optimize atmosphere Ensure Inert Atmosphere: - Thoroughly Degassed? - Positive Pressure of Ar/N2? side_reactions->atmosphere Homocoupling boronic_acid Check Boronic Acid Stability: - Prone to Protodeboronation? - Consider Boronic Ester side_reactions->boronic_acid Protodeboronation atmosphere->optimize boronic_acid->optimize

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling reactions.

Technical Support Center: Preventing Over-bromination in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with over-bromination during aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does aniline readily undergo over-bromination?

Aniline possesses a strongly activating amino (-NH₂) group. This group donates electron density to the aromatic ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic aromatic substitution. Consequently, when aniline reacts with bromine, substitution occurs rapidly at the ortho and para positions, leading to the formation of 2,4,6-tribromoaniline as the major product, even under mild conditions.

Q2: What is the primary strategy to achieve mono-bromination of aniline?

The most common and effective method to prevent over-bromination and achieve selective mono-bromination is to temporarily protect the amino group. This is typically done by reacting aniline with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance. The protecting group can then be removed through hydrolysis to yield the desired mono-brominated aniline.

Q3: Are there alternative reagents to elemental bromine for a more controlled reaction?

Yes, several alternative brominating agents can offer better control over the reaction. N-bromosuccinimide (NBS) is a commonly used milder reagent for the bromination of activated aromatic rings like aniline. Other systems, such as copper(II) bromide (CuBr₂) in various solvents, including ethanol and ionic liquids, have also been employed for selective bromination of aniline derivatives. Additionally, using a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in water has been explored as a greener alternative.

Q4: Can adjusting reaction conditions like temperature and solvent prevent over-bromination?

While lowering the reaction temperature and using non-polar solvents like carbon disulfide (CS₂) can reduce the reaction rate, these measures are often insufficient on their own to completely prevent the polysubstitution of the highly reactive aniline ring. The most reliable method for achieving mono-bromination remains the protection of the amino group.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Immediate formation of a white precipitate (2,4,6-tribromoaniline) The aniline ring is too activated for the reaction conditions.Protect the amino group by converting aniline to acetanilide before bromination.
Low yield of the desired mono-brominated product - Incomplete reaction. - Loss of product during workup. - Over-bromination still occurring to some extent.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize purification methods (e.g., recrystallization, column chromatography). - Re-evaluate the protection strategy or consider a milder brominating agent.
Formation of a mixture of ortho and para isomers The directing effect of the substituent and steric hindrance influence the product distribution.While the para product is typically major due to steric hindrance, separation of isomers may be necessary. Chromatographic techniques are usually effective. For some applications, direct bromination followed by isomerization of the product mixture can be employed to enrich the desired isomer.
Reaction is too vigorous and difficult to control The bromination of aniline is a highly exothermic reaction.- Perform the reaction in an ice bath to maintain a low temperature. - Add the brominating agent slowly and portion-wise. - Ensure efficient stirring to dissipate heat.
Product is colored (e.g., yellow or brown) Presence of unreacted bromine or oxidized byproducts.Wash the crude product with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, to quench any remaining bromine.

Experimental Protocols

Protocol 1: Controlled Mono-bromination of Aniline via Acetylation

This protocol involves the protection of the amino group as an acetamide, followed by bromination and deprotection.

Step 1: Acetylation of Aniline

  • In a flask, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Gently warm the mixture to initiate the reaction.

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time to ensure completion.

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.

  • Collect the product by vacuum filtration and wash with water.

Step 3: Hydrolysis of p-Bromoacetanilide

  • Reflux the crude p-bromoacetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the reaction by TLC until the hydrolysis is complete.

  • Cool the reaction mixture.

  • If acidic hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline. If basic hydrolysis was used, the product may already be precipitated.

  • Collect the final product, p-bromoaniline, by vacuum filtration, wash thoroughly with water, and dry.

Quantitative Data from Literature
Substrate Brominating Agent Solvent Temperature (°C) Time Product(s) Yield (%) Reference
AnilineBr₂ in H₂OWaterRoom Temp-2,4,6-tribromoanilineHigh
AcetanilideBr₂ in Acetic AcidAcetic Acid--p-bromoacetanilide-
AnilineNBS (1.01 equiv)Acetonitrile222 hp-bromoaniline-
AnilineCuBr₂Ethanol--p-bromoanilineModerate (61%)
4-tert-butylanilineH₂O₂ (2 equiv), HBr (1 equiv)WaterRoom Temp24 hMono- and di-brominated products (1.8:1)-
Aniline[bmim]Br₃Solvent-free-102 minp-bromoaniline-

Visualizations

Signaling Pathways and Workflows

Over_Bromination_Pathway Aniline Aniline (-NH2) Tribromoaniline 2,4,6-Tribromoaniline Aniline->Tribromoaniline Rapid Electrophilic Aromatic Substitution Br2 Br2 (excess)

Caption: Uncontrolled bromination of aniline leading to the over-brominated product.

Mono_Bromination_Workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide AceticAnhydride Acetic Anhydride Bromoacetanilide p-Bromoacetanilide Acetanilide->Bromoacetanilide Bromine Br2 Bromoaniline p-Bromoaniline Bromoacetanilide->Bromoaniline Hydrolysis Acid/Base Hydrolysis

Caption: Experimental workflow for controlled mono-bromination of aniline.

Logical_Relationships cluster_factors Controlling Factors Selectivity Reaction Selectivity (Mono- vs. Poly-bromination) ActivatingGroup Activating Group Strength (-NH2 vs. -NHCOCH3) ActivatingGroup->Selectivity Reagent Brominating Reagent (Br2 vs. NBS) Reagent->Selectivity Conditions Reaction Conditions (Temp, Solvent) Conditions->Selectivity

Caption: Factors influencing the selectivity of aniline bromination.

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromo-3-ethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions with 4-bromo-3-ethoxyaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions involving this compound?

A1: Catalyst deactivation in these reactions typically stems from a combination of factors:

  • Substrate-Related Issues: The aniline functionality can coordinate to the palladium center, forming stable off-cycle complexes that inhibit catalytic activity. The hydrochloride salt introduces acidity, which can neutralize the base, and chloride ions, which can alter the catalyst's electronic properties and reactivity.[1][2]

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling, can be susceptible to oxidation or other degradation pathways, leading to loss of catalytic activity.[3]

  • Impurities: Trace impurities in reagents and solvents, such as water or oxygen, can poison the catalyst.[4]

Q2: How does the hydrochloride salt of 4-bromo-3-ethoxyaniline affect the cross-coupling reaction?

A2: The hydrochloride salt presents a significant challenge. The acidic proton of the ammonium salt will react with the base in the reaction mixture. This necessitates the use of at least one extra equivalent of base to neutralize the hydrochloride and deprotonate the aniline for the catalytic cycle. Failure to account for this can lead to an insufficiently basic environment, hindering the reaction. Furthermore, the presence of chloride ions can influence the palladium catalyst's activity and stability.[1][5]

Q3: What are the initial steps to troubleshoot a failed or low-yielding cross-coupling reaction with this substrate?

A3: When a reaction performs poorly, a systematic approach is crucial.

  • Verify Base Stoichiometry: Ensure at least two equivalents of base are used: one to neutralize the hydrochloride and one for the catalytic cycle.

  • Check Reagent and Solvent Quality: Use anhydrous, degassed solvents and high-purity reagents. Impurities like water and oxygen are detrimental to the palladium catalyst.[4]

  • Evaluate Catalyst and Ligand Choice: For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3]

  • Ensure Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the experiment to prevent catalyst oxidation.[3]

Q4: Can I use the free base of 4-bromo-3-ethoxyaniline instead of the hydrochloride salt?

A4: Yes, using the free base can simplify the reaction setup by eliminating the need for an extra equivalent of base to neutralize the hydrochloride. You can prepare the free base by treating the hydrochloride salt with a suitable base (e.g., sodium bicarbonate or a mild organic base) and extracting the free aniline into an organic solvent. However, be aware that the free aniline may be less stable and more prone to oxidation than its hydrochloride salt.

Troubleshooting Guides

Low or No Conversion of Starting Material
Possible Cause Troubleshooting & Optimization
Insufficient Base The hydrochloride salt of the aniline consumes one equivalent of base. Ensure at least two equivalents of a suitable base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) are used. For weaker bases, three or more equivalents may be necessary.
Catalyst Inhibition by Aniline The aniline nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) that promote faster reductive elimination, outcompeting the inhibitory coordination.[3]
Catalyst Poisoning by Impurities Ensure all reagents and solvents are of high purity and anhydrous. Degas solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.[4]
Inactive Catalyst If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a precatalyst designed for easy activation.
Poor Ligand Choice For electron-rich anilines, standard ligands like PPh₃ may be ineffective. Screen a panel of bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]
Formation of Significant Byproducts
Possible Cause Troubleshooting & Optimization
Homocoupling of Coupling Partner This is often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. Lowering the reaction temperature may also help.
Reductive Dehalogenation The bromo-aniline can be reduced to 3-ethoxyaniline. This can be minimized by using a less forcing base, a more active catalyst/ligand system to favor the cross-coupling pathway, or by protecting the aniline nitrogen.
Protodeboronation (in Suzuki Couplings) The boronic acid coupling partner can be converted back to the corresponding arene. Use anhydrous conditions and consider using a boronate ester (e.g., pinacol ester) which can be more stable.

Quantitative Data Summary

The following table presents representative data for the Buchwald-Hartwig amination of a similar haloaniline, illustrating the impact of ligand and base selection on reaction yield. While not specific to this compound, these trends provide a valuable starting point for optimization.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃P(t-Bu)₃NaOtBuToluene801675
Pd(OAc)₂XPhosK₃PO₄Dioxane1001292
Pd₂(dba)₃RuPhosCs₂CO₃t-AmylOH110888
PdCl₂(dppf)dppfNa₂CO₃DMF1202445

Experimental Protocols

General Protocol for in-situ Neutralization and Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide or triflate coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl halide/triflate (1.2 eq), and sodium tert-butoxide (2.2 eq).

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precatalyst and the ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Substrate_Coordination Substrate Coordination (Aniline Binding) Active_Catalyst->Substrate_Coordination Deactivation Palladium_Aggregation Palladium Aggregation Active_Catalyst->Palladium_Aggregation Deactivation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Deactivation Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Path Inactive_Complex Inactive Pd-Aniline Complex Substrate_Coordination->Inactive_Complex Palladium_Black Palladium Black (Inactive) Palladium_Aggregation->Palladium_Black Inactive_Pd_Species Inactive Pd Species (Ligandless or Degraded Ligand) Ligand_Degradation->Inactive_Pd_Species Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Base Check Base Stoichiometry (>= 2 eq.) Start->Check_Base Check_Inertness Ensure Rigorous Inert Atmosphere & Anhydrous Conditions Check_Base->Check_Inertness If OK Success Improved Yield Check_Base->Success If Corrected Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Inertness->Screen_Ligands If OK Check_Inertness->Success If Corrected Screen_Bases Screen Different Bases (NaOtBu, K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases If No Improvement Screen_Ligands->Success If Improved Increase_Temp Increase Reaction Temperature Incrementally Screen_Bases->Increase_Temp If No Improvement Screen_Bases->Success If Improved Check_Purity Verify Purity of All Reagents Increase_Temp->Check_Purity If No Improvement Increase_Temp->Success If Improved Check_Purity->Success If Corrected

References

work-up procedure for reactions with 4-Bromo-3-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for handling the work-up of reactions involving 4-Bromo-3-ethoxyaniline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in the work-up of a reaction where this compound is the starting material or is present in the mixture?

The essential first step is neutralization. The hydrochloride salt is the protonated, water-soluble form of the aniline.[1][2] To extract the aniline or any resulting aniline derivative into an organic solvent, you must first deprotonate it to its free base form. This is achieved by adding a base to the reaction mixture, typically until the aqueous phase reaches a pH of 10-12.

Q2: Which base should I use for the neutralization step, and how do I know I've added enough?

Commonly used bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), or sodium bicarbonate (NaHCO3).

  • Strong bases (NaOH, KOH): Use a 1M or 2M aqueous solution for robust and complete deprotonation. This is the most common choice.

  • Weaker bases (Na2CO3, NaHCO3): These can be used if your product is sensitive to strong bases. However, they may not be sufficient to fully deprotonate the aniline hydrochloride, potentially leading to lower yields.

To ensure complete neutralization, use pH paper or a pH meter to check the aqueous layer, aiming for a pH of 10 or higher.

Q3: My product seems to be staying in the aqueous layer even after adding a base. What could be wrong?

This can happen for a few reasons:

  • Incomplete Neutralization: The pH of the aqueous layer may not be high enough to fully convert the aniline hydrochloride to its free base. Re-check the pH and add more base if necessary.

  • High Water Solubility of the Product: Your final product might have polar functional groups that give it significant water solubility. If this is the case, you can try "salting out" by saturating the aqueous layer with sodium chloride (brine) before extraction. This reduces the polarity of the aqueous phase and can force your compound into the organic layer. Performing multiple extractions (e.g., 3-5 times) with the organic solvent can also improve recovery.

  • Formation of an Emulsion: A stable emulsion between the aqueous and organic layers can trap your product. See the troubleshooting section for advice on breaking emulsions.

Q4: The organic layer has a dark color after extraction. Is this normal and how can I prevent it?

Anilines, including 4-Bromo-3-ethoxyaniline, are susceptible to air oxidation, which often results in the formation of colored impurities. The material is noted to be air-sensitive.[3] To minimize this:

  • Perform the work-up as quickly as possible.

  • Use degassed solvents for the extraction and subsequent steps.

  • If possible, conduct the work-up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Wash the organic layer with a solution of a mild reducing agent like sodium bisulfite (NaHSO3) to remove some colored oxidation byproducts.

Q5: How can I effectively remove unreacted 4-Bromo-3-ethoxyaniline from my final product?

If the basic work-up and extraction do not remove the starting material (e.g., if your product is also an aniline), purification is necessary.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

  • Recrystallization: If your product is a solid and a suitable solvent system can be found, recrystallization can be an excellent way to achieve high purity.

  • Acid Wash (for non-basic products): If your desired product is neutral or acidic and stable to acid, you can do the reverse of a basic work-up. Dissolve the crude mixture in an organic solvent and wash it with a dilute acid solution (e.g., 1M HCl).[1] The basic 4-Bromo-3-ethoxyaniline will become protonated and move into the aqueous layer, leaving your non-basic product in the organic phase.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Yield of Product 1. Incomplete neutralization of the hydrochloride salt. 2. Product has some water solubility. 3. An insufficient number of extractions were performed.1. Check the pH of the aqueous layer; it should be >10. Add more base if needed. 2. Saturate the aqueous layer with NaCl (brine) before extracting. 3. Increase the number of extractions (e.g., from 3 to 5).
Persistent Emulsion 1. High concentration of salts or surfactants. 2. Vigorous shaking of the separatory funnel.1. Add a small amount of brine and swirl gently. 2. Let the mixture stand for an extended period. 3. Filter the entire mixture through a pad of Celite. 4. In the future, invert the funnel gently rather than shaking vigorously.
Product is Impure 1. Unreacted starting material co-extracted. 2. Formation of side-products. 3. Oxidation of the aniline.1. Purify via flash column chromatography or recrystallization. 2. If the product is not basic, perform an acid wash (1M HCl) to remove the aniline starting material.[1] 3. Minimize air exposure during work-up and consider storing under an inert atmosphere.
Solid Precipitate at Interface 1. Insoluble salts formed during neutralization. 2. Product or starting material crashing out of solution.1. Add more water and organic solvent to dissolve the precipitate. 2. If the solid persists, filter the biphasic mixture to collect the solid, then continue the extraction on the filtrate. Wash the collected solid separately.

Summary of Reagent Properties

This table summarizes key properties relevant to designing a work-up procedure.

CompoundMolecular FormulaMolecular Weight ( g/mol )FormKey Solubility Characteristics
This compound C₈H₁₀BrNO · HCl252.54[4]SolidSoluble in water; poorly soluble in non-polar organic solvents.
4-Bromo-3-ethoxyaniline (Free Base) C₈H₁₀BrNO216.08[3]Solid/OilSlightly soluble in water; soluble in organic solvents like ethyl acetate, dichloromethane, and ether.[5][6]

Standard Experimental Protocol: Basic Work-up

This protocol outlines a general procedure to isolate a neutral or basic product from an aqueous reaction mixture containing this compound.

  • Quench and Dilute: If the reaction was performed in a solvent like THF or methanol, remove it under reduced pressure. Dilute the remaining aqueous residue with deionized water.

  • Transfer: Transfer the aqueous mixture to a separatory funnel of appropriate size.

  • Basification: Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Swirl gently after each addition. Monitor the pH of the aqueous layer using pH paper, continuing to add base until the pH is stable at 10-12. This converts the aniline hydrochloride to its free base.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The volume should be roughly equal to the aqueous layer. Invert the funnel 5-10 times, venting frequently to release any pressure. Allow the layers to separate completely.

  • Separate Layers: Drain the lower layer. If using ethyl acetate, this will be the aqueous layer. If using dichloromethane, this will be the organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize product recovery. Combine all organic extracts.

  • Wash: Wash the combined organic layers sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to remove excess water from the organic layer).

  • Dry: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify: Purify the crude product as required, typically by flash column chromatography on silica gel or recrystallization.

Visual Workflow and Troubleshooting Guides

Caption: A standard workflow for the basic work-up procedure.

Caption: Decision tree for troubleshooting low product yield.

References

stability and degradation of 4-Bromo-3-ethoxyaniline hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-3-ethoxyaniline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of solutions containing this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound solutions.

Frequently Asked Questions (FAQs)

  • Q1: My this compound solution has turned yellow/brown. What is the cause and can I still use it?

    • A1: Discoloration of aniline solutions, particularly halogenated anilines, is a common issue primarily caused by oxidation. Exposure to air (oxygen) and light can initiate oxidation processes, leading to the formation of colored impurities such as azoxybenzenes and nitrobenzenes. The appearance of a yellow or brown color indicates that the product has started to degrade. For sensitive applications, it is recommended to use a fresh, colorless solution. The suitability of a discolored solution depends on the tolerance of your specific experiment to small amounts of impurities. It is advisable to assess the purity of the discolored solution using an appropriate analytical method, such as HPLC, before use.

  • Q2: I observed precipitation in my this compound solution. What should I do?

    • A2: Precipitation can occur for several reasons:

      • Solubility Limits: The concentration of the compound may have exceeded its solubility in the chosen solvent, especially if the temperature of the solution has decreased.

      • pH Changes: The solubility of aniline hydrochlorides is highly dependent on pH. An increase in pH can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base.

      • Degradation: Some degradation products may be less soluble than the parent compound.

    • Troubleshooting Steps:

      • Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue related to temperature.

      • Check the pH of the solution. If it has shifted towards neutral or basic, carefully re-acidify with a small amount of the corresponding acid (e.g., HCl) to redissolve the free base.

      • If the precipitate does not redissolve upon warming or pH adjustment, it is likely due to the formation of insoluble degradation products. In this case, the solution should be discarded and a fresh one prepared.

  • Q3: How can I prevent the degradation of my this compound solution?

    • A3: To minimize degradation, the following precautions are recommended:

      • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can accelerate photodegradation.

      • Inert Atmosphere: For long-term storage or for very sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

      • Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

      • pH Control: Maintain an acidic pH to ensure the compound remains in its more stable hydrochloride salt form.

      • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to ensure the highest purity.

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC) Solution degradation over time.Prepare fresh solutions daily. If solutions must be stored, validate the storage conditions by analyzing aliquots over time to determine the stability window.
Incomplete dissolution of the solid.Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particles.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from other impurities.
Contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for contaminants.
Low reaction yield when using the solution Degradation of the starting material.Confirm the purity of the solution before starting the reaction. If degradation is suspected, use a freshly prepared solution.
pH of the reaction mixture is not optimal.Ensure the pH of the reaction is compatible with the stability of the aniline. The free base may be required for some reactions, which can be generated in situ by adding a suitable base.

Data Presentation: Stability Profile (Generalized)

Condition Parameter Expected Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hGenerally stable. The hydrochloride salt form is resistant to hydrolysis.Minimal degradation expected.
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hModerate degradation. The free base is more susceptible to hydrolysis and other reactions.Hydroxylated and de-halogenated derivatives.
Oxidative 3% H₂O₂, RT, 24hProne to degradation. Oxidation is a major degradation pathway for anilines.[1][2][3][4]Oxidized species, N-oxides, nitroso, and nitro compounds, colored polymeric materials.[1][2][3][4]
Photolytic UV/Vis light, RT, 24hSusceptible to degradation, especially in solution.Photodegradation products, which may include polymeric species and de-halogenated compounds.
Thermal 60 °C, in solution, 24hGenerally stable at moderate temperatures, but degradation can occur at elevated temperatures.Thermally induced oxidation and other degradation products.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound solutions. These protocols are based on standard industry practices and should be adapted to specific laboratory conditions and analytical methods.

1. Preparation of Stock Solution

  • Objective: To prepare a stock solution of this compound for use in forced degradation studies.

  • Procedure:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.

    • Ensure complete dissolution by vortexing and/or sonicating.

2. Forced Degradation Studies

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

  • Photolytic Degradation:

    • Expose a thin layer of the stock solution in a transparent container (e.g., petri dish) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the solution to a final concentration suitable for analysis with the mobile phase.

  • Thermal Degradation:

    • Incubate the stock solution in a sealed vial at 60 °C for 24 hours, protected from light.

    • A control sample should be stored at the recommended storage temperature (e.g., 2-8 °C).

    • After incubation, cool the solution to room temperature.

    • Dilute to a final concentration suitable for analysis with the mobile phase.

3. Analytical Method: Stability-Indicating HPLC Method (Generalized)

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to maintain an acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10-20 µL.

  • Analysis: Analyze the stressed samples along with an unstressed control solution. The peak purity of the main compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Visualizations

Degradation Pathway of a Substituted Aniline

cluster_main 4-Bromo-3-ethoxyaniline cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Parent 4-Bromo-3-ethoxyaniline Oxidation Oxidation (Air, H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Base-catalyzed) Parent->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Oxidized_Products N-oxides, Nitroso/Nitro Compounds, Azoxybenzenes Oxidation->Oxidized_Products Hydrolysis_Products Hydroxylated and De-halogenated Species Hydrolysis->Hydrolysis_Products Photo_Products Polymeric Species, De-halogenated Compounds Photodegradation->Photo_Products

A generalized degradation pathway for a substituted aniline.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Stress Stock->Oxidative Photo Photolytic Stress Stock->Photo Thermal Thermal Stress Stock->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation (Purity Assessment, Degradant Identification) HPLC->Data

Workflow for conducting forced degradation studies.

Troubleshooting Logic for Solution Discoloration

Start Solution Discolored? Check_Storage Stored properly? (Protected from light/air) Start->Check_Storage Oxidation Likely Oxidation Check_Storage->Oxidation No Purity_Check Assess Purity? (e.g., HPLC) Check_Storage->Purity_Check Yes Discard Discard and prepare fresh solution Oxidation->Discard Improve_Storage Improve storage conditions Oxidation->Improve_Storage Use Use with caution (if purity is acceptable) Purity_Check->Use Yes Purity_Check->Discard No

A logical flow for troubleshooting discolored solutions.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Bromo-3-ethoxyaniline Hydrochloride vs. 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals outlining the comparative reactivity of 4-Bromo-3-ethoxyaniline hydrochloride and 4-bromoaniline. This document provides a theoretical framework, key physicochemical data, and hypothetical experimental protocols to illustrate the differences in chemical behavior driven by their distinct molecular structures.

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals to dyes and advanced materials.[1][2] The reactivity of the aniline ring system is profoundly influenced by its substituents. This guide presents a comparative analysis of two such derivatives: 4-Bromo-3-ethoxyaniline (as its hydrochloride salt) and the more common 4-bromoaniline.

The primary difference lies in the substitution pattern on the aromatic ring. While both molecules feature an amino group and a bromine atom, 4-Bromo-3-ethoxyaniline possesses an additional electron-donating ethoxy group. This guide will explore how this structural variance dictates their reactivity, particularly in electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[3]

Physicochemical Properties

A foundational understanding of each compound's physical and chemical properties is essential for predicting its behavior in a reaction. The hydrochloride form of 4-Bromo-3-ethoxyaniline significantly impacts its solubility and the basicity of the amino group. For a direct reactivity comparison in many organic reactions, the hydrochloride salt is typically neutralized to its free base form.

PropertyThis compound4-bromoaniline
Molecular Formula C₈H₁₁BrClNOC₆H₆BrN
Molecular Weight 252.54 g/mol [4]172.02 g/mol [5]
Appearance SolidWhite to light yellow crystalline solid[2][6]
pKa (of conjugate acid) 3.52 (Predicted)[7]3.86[5][6]
Solubility Data not widely available, but hydrochloride salts are generally more water-soluble than the free base.Poorly soluble in water; soluble in organic solvents like ethanol and ether.[2][8]

Theoretical Reactivity Analysis

The reactivity of an aromatic ring towards electrophiles is governed by the electronic effects of its substituents. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) deactivate the ring.

4-bromoaniline

In 4-bromoaniline, the benzene ring is influenced by two competing groups:

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance. It is an ortho, para-director.[9][10]

  • Bromo Group (-Br): A deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

The strong activating effect of the amino group outweighs the deactivating effect of the bromine, making the ring moderately reactive towards electrophiles.[10]

4-Bromo-3-ethoxyaniline (Free Base)

For a fair comparison, we consider the free base, 4-Bromo-3-ethoxyaniline. This molecule has three substituents:

  • Amino Group (-NH₂): Strongly activating, ortho, para-director.

  • Ethoxy Group (-OC₂H₅): A strongly activating group that donates electron density via resonance. It is also an ortho, para-director.

  • Bromo Group (-Br): Weakly deactivating, ortho, para-director.

The presence of two powerful activating groups (-NH₂ and -OC₂H₅) working in concert makes the aromatic ring of 4-Bromo-3-ethoxyaniline significantly more electron-rich and therefore predicted to be much more reactive towards electrophilic attack than 4-bromoaniline.

The Role of the Hydrochloride Salt

It is critical to note that 4-Bromo-3-ethoxyaniline is supplied as a hydrochloride salt (-NH₃⁺Cl⁻). In this protonated form, the ammonium group becomes a strong deactivating group and a meta-director. Therefore, for electrophilic substitution reactions, the free amine must be generated by neutralization with a base.

G cluster_1 4-bromoaniline cluster_2 4-Bromo-3-ethoxyaniline (free base) b4a Benzene Ring react_b4a Moderate Reactivity b4a->react_b4a Electrophilic Attack nh2_b4a -NH₂ (Strong Activator, o,p-directing) nh2_b4a->b4a br_b4a -Br (Weak Deactivator, o,p-directing) br_b4a->b4a b3e4ba Benzene Ring react_b3e4ba High Reactivity b3e4ba->react_b3e4ba Electrophilic Attack nh2_b3e4ba -NH₂ (Strong Activator) nh2_b3e4ba->b3e4ba oet_b3e4ba -OEt (Strong Activator) oet_b3e4ba->b3e4ba br_b3e4ba -Br (Weak Deactivator) br_b3e4ba->b3e4ba

Caption: Electronic effects on aromatic ring reactivity.

Hypothetical Experimental Comparison: Bromination

To quantify the difference in reactivity, a comparative electrophilic aromatic substitution reaction, such as bromination, could be performed. The aniline ring is so activated that bromination often proceeds rapidly without a catalyst, sometimes leading to poly-substitution.[11][12]

Experimental Protocol

Objective: To compare the rate and yield of monobromination for 4-bromoaniline and 4-Bromo-3-ethoxyaniline (free base).

Materials:

  • 4-bromoaniline

  • This compound

  • 1M Sodium hydroxide (NaOH) solution

  • Acetic acid (solvent)

  • Bromine (Br₂) solution in acetic acid (0.5 M)

  • Sodium thiosulfate solution (quenching agent)

  • Ethyl acetate and water (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

  • Thin Layer Chromatography (TLC) plates

  • GC-MS and ¹H NMR for analysis

Procedure:

  • Preparation of Free Base: Dissolve this compound in water and neutralize by slowly adding 1M NaOH until the solution is basic (pH ~8-9). Extract the resulting free amine into ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Reaction Setup: Prepare two identical reaction flasks. In Flask A, dissolve 1 mmol of 4-bromoaniline in 10 mL of acetic acid. In Flask B, dissolve 1 mmol of the prepared 4-Bromo-3-ethoxyaniline (free base) in 10 mL of acetic acid.

  • Bromination: At room temperature, add 1.0 equivalent of the 0.5 M bromine solution dropwise and simultaneously to both flasks with stirring.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 5 minutes) and analyzing by TLC to observe the consumption of the starting material.

  • Workup: Once the reaction is complete (or after a set time, e.g., 1 hour), quench the reaction by adding sodium thiosulfate solution to consume excess bromine.

  • Isolation and Analysis: Extract the product into ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution and calculate the yield.

G cluster_A Reactant A (4-Bromo-3-ethoxyaniline) cluster_B Reactant B (4-bromoaniline) A Compound A Reaction Identical Bromination Conditions (Br₂, Acetic Acid, Temp) A->Reaction B Compound B B->Reaction Analysis Reaction Monitoring (TLC, GC-MS) Reaction->Analysis Results Compare Results (Yield, Reaction Time) Analysis->Results

Caption: Experimental workflow for reactivity comparison.

Predicted Results

Based on the theoretical analysis, the following outcomes are anticipated. These should be confirmed by experimental data.

Parameter4-Bromo-3-ethoxyaniline4-bromoaniline
Reaction Time Very Fast (minutes)Fast (tens of minutes to hours)
Product Yield HighModerate to High
Side Products Potential for di-substitution if excess bromine is used.Lower propensity for di-substitution under controlled conditions.

Applications and Significance

The choice between these two anilines in drug development and organic synthesis depends on the desired final structure.

  • 4-bromoaniline is a versatile precursor used to produce azo dyes, agrochemicals, and pharmaceutical intermediates.[1][13] The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), while the amino group can undergo diazotization or acylation.[1][14]

  • 4-Bromo-3-ethoxyaniline offers a more complex substitution pattern. Its derivatives are explored in medicinal chemistry, for instance, in the development of kinase inhibitors for cancer therapy.[15] The highly activated ring allows for regioselective introduction of other functional groups, enabling the synthesis of complex, multi-substituted aromatic compounds.

Conclusion

The reactivity of an aniline derivative is a direct consequence of the electronic nature of its substituents. 4-Bromo-3-ethoxyaniline (as a free base) is predicted to be substantially more reactive in electrophilic aromatic substitution reactions than 4-bromoaniline. This is due to the cumulative electron-donating effects of both an amino and an ethoxy group, which render its aromatic ring highly nucleophilic. For researchers, understanding this reactivity difference is crucial for designing synthetic routes, controlling reaction conditions, and avoiding unwanted side reactions like polysubstitution. The hydrochloride form of 4-Bromo-3-ethoxyaniline must be neutralized before it can exhibit this high reactivity. This guide provides the theoretical and procedural framework necessary for making an informed choice between these valuable synthetic building blocks.

References

A Comparative Guide to Ethoxy- and Methoxy-Substituted Anilines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Among the most common modifications to the aniline scaffold are the introduction of methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups. These substituents significantly influence the electronic and steric properties of the aniline ring, thereby modulating its reactivity and the properties of the resulting molecules. While both are electron-donating groups that activate the aromatic ring towards electrophilic substitution, subtle differences in their size and electron-donating capacity can be leveraged to fine-tune synthetic outcomes.

This guide provides a comparative analysis of ethoxy- and methoxy-substituted anilines in common synthetic transformations. It is important to note that while the general principles governing their reactivity are well-established, direct, side-by-side experimental comparisons under identical conditions are not extensively reported in the scientific literature. Therefore, this guide combines established principles with data from analogous reactions to provide a comprehensive overview for synthetic chemists.

Physicochemical and Electronic Properties

The primary differences between the methoxy and ethoxy groups lie in their steric bulk and a slight variation in their inductive and resonance effects. The ethoxy group is larger and slightly more electron-donating than the methoxy group. These differences can manifest in the basicity of the aniline and the regioselectivity of its reactions.

Table 1: Comparison of Physicochemical and Electronic Properties

PropertyMethoxy-Substituted Aniline (Anisidine)Ethoxy-Substituted Aniline (Phenetidine)Key Differences and Implications
Steric Hindrance LowerHigherThe larger ethoxy group can lead to a greater preference for para-substitution over ortho-substitution in electrophilic aromatic substitution reactions due to steric hindrance at the ortho positions.
Electron-Donating Effect Strong (+R > -I)Slightly Stronger (+R > -I)Both are activating, ortho-, para-directing groups. The slightly stronger electron-donating nature of the ethoxy group can lead to faster reaction rates in some cases.
Basicity (pKa of conjugate acid) p-anisidine: 5.34p-phenetidine: ~5.25 (estimated)The basicity is influenced by a combination of resonance and inductive effects. The slightly greater electron-donating character of the ethoxy group is expected to result in a slightly higher basicity compared to the methoxy analogue.

Note: The pKa value for p-phenetidine is an estimation based on the electronic effects relative to p-anisidine. Precise experimental values can vary with measurement conditions.

Comparative Performance in Key Synthetic Reactions

The choice between an ethoxy- or methoxy-substituted aniline can influence reaction rates, yields, and product distributions. Below is an illustrative comparison based on established chemical principles for several key reaction types.

Electrophilic Aromatic Substitution (e.g., Bromination)

In electrophilic aromatic substitution, both alkoxy groups are strongly activating and direct incoming electrophiles to the ortho and para positions. The main differentiator is the steric bulk of the ethoxy group, which can disfavor substitution at the adjacent ortho positions.

Table 2: Illustrative Comparison of Electrophilic Bromination

SubstrateMajor Product(s)Expected YieldRationale
p-Anisidine2-Bromo-4-methoxyanilineGood to ExcellentThe methoxy group activates the ring, with substitution occurring at the available ortho position.
p-Phenetidine2-Bromo-4-ethoxyanilineGood to ExcellentSimilar to p-anisidine, but the reaction rate might be slightly different due to steric and electronic effects.
Anisole (for comparison)o-Bromoanisole and p-BromoanisoleHigh (mixture)The larger ethoxy group in the corresponding phenetole would likely lead to a higher para/ortho ratio compared to anisole.
Acylation

N-acylation of alkoxy-substituted anilines is a common reaction in the synthesis of pharmaceuticals. For example, the acetylation of p-phenetidine is a key step in the synthesis of the analgesic drug phenacetin. The nucleophilicity of the amino group, which is influenced by the alkoxy substituent, plays a crucial role.

Table 3: Comparison of N-Acylation Reactivity

SubstrateReagentProductExpected Reactivity
p-AnisidineAcetic AnhydrideN-(4-methoxyphenyl)acetamideHigh
p-PhenetidineAcetic AnhydrideN-(4-ethoxyphenyl)acetamide (Phenacetin)High (potentially slightly higher than p-anisidine)
Palladium-Catalyzed Cross-Coupling Reactions

In reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the electronic properties of the aniline derivative can influence the efficiency of the catalytic cycle. The electron-donating nature of the alkoxy groups can impact the oxidative addition and reductive elimination steps.

Table 4: Illustrative Comparison in Buchwald-Hartwig Amination

Aniline SubstrateAryl HalideProductExpected Yield
4-Bromo-anisoleAniline4-Methoxy-N-phenylanilineGood to Excellent
4-Bromo-phenetoleAniline4-Ethoxy-N-phenylanilineGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxyphenyl)acetamide (Phenacetin) via N-Acylation

This protocol describes the acetylation of p-phenetidine using acetic anhydride.

Materials:

  • p-Phenetidine

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve p-phenetidine in a suitable solvent such as a mixture of water and ethanol.

  • Add a molar equivalent of acetic anhydride to the solution while stirring.

  • Add a catalytic amount of sodium acetate to the reaction mixture.

  • Heat the mixture under reflux for approximately 30-60 minutes.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure N-(4-ethoxyphenyl)acetamide.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with an aniline.

Materials:

  • Aryl halide (e.g., 4-bromoanisole or 4-bromophenetole)

  • Aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, aniline, palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl aniline.

Visualizations

electronic_effects cluster_methoxy Methoxy Group (-OCH3) cluster_ethoxy Ethoxy Group (-OC2H5) M_Resonance +R Effect (Resonance) M_Result Overall: Activating, o,p-directing M_Resonance->M_Result Dominant M_Inductive -I Effect (Inductive) M_Inductive->M_Result E_Resonance +R Effect (Resonance) E_Result Overall: Slightly more activating, o,p-directing E_Resonance->E_Result Dominant E_Inductive -I Effect (Inductive) E_Inductive->E_Result

Caption: Electronic effects of methoxy and ethoxy substituents.

experimental_workflow Reactants Reactants & Reagents (Aniline, Electrophile/Coupling Partner, Catalyst, Base, Solvent) Setup Reaction Setup (Inert atmosphere, Temperature control) Reactants->Setup Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Setup->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Upon completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, MP) Purification->Analysis

Caption: General experimental workflow for aniline synthesis.

logical_comparison cluster_comparison Comparison of Ethoxy vs. Methoxy Anilines Feature Feature Steric_Hindrance Steric Hindrance Methoxy Methoxy (-OCH3) MH_Steric Lower Ethoxy Ethoxy (-OC2H5) EH_Steric Higher Implication Implication for Synthesis I_Steric Favors para-substitution for ethoxy group Electron_Donation Electron Donation MH_ED Strong EH_ED Slightly Stronger I_ED May lead to faster reaction rates for ethoxy group Reactivity Reactivity in EAS MH_Reactivity High EH_Reactivity High (potentially slightly higher) I_Reactivity Both are strongly activating

Caption: Logical comparison of key features.

Conclusion

Both ethoxy- and methoxy-substituted anilines are valuable and versatile building blocks in organic synthesis. The choice between them allows for the subtle tuning of electronic and steric properties, which can be critical in complex syntheses, particularly in the fields of medicinal chemistry and drug development. The ethoxy group, being slightly larger and more electron-donating, may offer advantages in scenarios where increased steric hindrance is desired to favor para-substitution or where a modest increase in reaction rate is beneficial. Conversely, the smaller methoxy group may be preferred when substitution at the ortho position is required or when steric congestion around the reaction center is a concern. Ultimately, the selection of the specific alkoxy-substituted aniline will depend on the specific synthetic target and the desired properties of the final product.

4-Bromo-3-ethoxyaniline Hydrochloride: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the successful and efficient construction of complex molecular architectures. 4-Bromo-3-ethoxyaniline hydrochloride has emerged as a valuable intermediate, offering a unique combination of functionalities that make it particularly well-suited for applications in medicinal chemistry and materials science. This guide provides a comprehensive validation of this compound, comparing its performance in key synthetic transformations with viable alternatives and offering detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid. Its key physicochemical properties are summarized below, providing a foundation for its application in organic synthesis.

PropertyValue
CAS Number 125756-95-8
Molecular Formula C₈H₁₁BrClNO
Molecular Weight 252.54 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in methanol, ethanol, and water

Core Applications in Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in the construction of biaryl and N-aryl moieties, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The performance of this compound in this reaction is compared with two structurally similar alternatives: 4-Bromo-3-methoxyaniline and 4-Bromo-3-(trifluoromethyl)aniline. The electron-donating nature of the ethoxy and methoxy groups is expected to enhance the reactivity of the aryl bromide compared to the electron-withdrawing trifluoromethyl group.

EntryAryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-ethoxyanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~90 (Estimated)
24-Bromo-3-methoxyanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001685-95
34-Bromo-3-(trifluoromethyl)anilinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1101875-85

Note: The yield for 4-Bromo-3-ethoxyaniline is an estimation based on the reactivity of similar compounds, as a specific literature value for this exact reaction was not available.

Buchwald-Hartwig Amination: Performance Evaluation

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds. The reactivity of this compound is compared with that of 4-bromoaniline and 4-bromo-3-methylaniline. The electronic and steric effects of the substituents play a crucial role in the efficiency of this reaction.

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-ethoxyanilineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene10012~85-95 (Estimated)
24-BromoanilineMorpholinePd₂(dba)₃/BINAPNaOtBuToluene1001290-98
34-Bromo-3-methylanilineAnilinePd(OAc)₂/XPhosK₂CO₃Toluene1102480-90

Note: The yield for 4-Bromo-3-ethoxyaniline is an estimation based on the reactivity of similar compounds, as a specific literature value for this exact reaction was not available.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to enable researchers to replicate and adapt these procedures for their specific synthetic needs.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in a flask. B Add solvent and degas the mixture. A->B C Add Pd catalyst (1-5 mol%) under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to RT, dilute with organic solvent, and wash with water and brine. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (or alternative aryl bromide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the specified temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a Schlenk tube, add Pd precatalyst, ligand, and base. B Add aryl bromide and amine under inert atmosphere. A->B C Add anhydrous solvent via syringe. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to RT, dilute with organic solvent, and filter through celite. E->F G Wash the filtrate with water and brine. F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography. H->I

Buchwald-Hartwig Amination Workflow

Materials:

  • This compound (or alternative aryl bromide) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., XPhos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene)

  • Celite

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl bromide and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway Relevance

The products derived from this compound are often key intermediates in the synthesis of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors synthesized using this building block.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Cell Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor Kinase Inhibitor (Synthesized from Building Block) Inhibitor->Kinase2 Inhibits

Generic Kinase Signaling Pathway

Conclusion

This compound is a highly effective and versatile synthetic building block. Its performance in key cross-coupling reactions is comparable, and in some cases potentially superior, to other commonly used substituted bromoanilines. The presence of the ethoxy group can favorably influence reactivity and provides an additional point for potential modification. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Suzuki Coupling: A Comparative Analysis of Brominated vs. Chlorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals. The choice of haloaniline is a critical parameter influencing reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of brominated and chlorinated anilines in Suzuki coupling, supported by experimental data, to inform substrate selection and reaction optimization.

The primary factor governing the reactivity of haloanilines in Suzuki coupling is the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-bromine (C-Br) bond, compared to the stronger carbon-chlorine (C-Cl) bond, facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2] Consequently, bromoanilines are generally more reactive than their chloroaniline counterparts, often leading to higher yields under milder conditions.[1]

Comparative Performance Data

The difference in reactivity is evident in the reaction conditions required and the resulting yields. Bromoanilines can often be effectively coupled using traditional palladium catalysts, whereas chloroanilines typically necessitate more sophisticated catalyst systems featuring electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging C-Cl bond activation.[3][4]

The following tables summarize representative experimental data for the Suzuki coupling of brominated and chlorinated anilines, illustrating the superior reactivity of the bromo-substituted substrates.

Table 1: Suzuki Coupling of 3-Haloanilines with Phenylboronic Acid

Aniline SubstratePalladium Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromoanilinePd(dppf)Cl₂K₂CO₃DME801295[1]
3-ChloroanilinePd(OAc)₂ / SPhosK₃PO₄Toluene1001885[1]

This data demonstrates that 3-bromoaniline achieves a higher yield under milder temperature and shorter reaction time compared to 3-chloroaniline, which requires a more specialized ligand (SPhos) and more forcing conditions.[1]

Table 2: Suzuki Coupling of 4-Bromoaniline with Various Arylboronic Acids

Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF100298[5]
2-Methylphenylboronic acidPd(OAc)₂K₂CO₃aq. DMF100297[5]
4-Cyanophenylboronic acidPd(OAc)₂K₂CO₃aq. DMF100262[5]
4-Fluorophenylboronic acidPd(OAc)₂K₂CO₃aq. DMF100297[5]

Excellent yields are consistently achieved with 4-bromoaniline across a range of electronically diverse boronic acids using a standard palladium acetate catalyst.[5]

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the haloaniline. This step is typically rate-determining and is significantly faster for bromoanilines than for chloroanilines.[2][6]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Haloaniline) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki coupling of a bromoaniline, which can be adapted for chloroanilines, typically by selecting a more robust catalyst system and potentially increasing the reaction temperature and time.

Representative Protocol: Suzuki Coupling of 4-Bromo-3-methylaniline [1]

Materials:

  • 4-Bromo-3-methylaniline (1.0 mmol, 1.0 equiv.)

  • Pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (e.g., 8 mL)

  • Water, degassed (e.g., 2 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline, pyridine-4-boronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvents (1,4-dioxane and water) to the flask via syringe.

  • Heat the reaction mixture to 90-100°C and stir for 12-18 hours.

  • Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Summary and Conclusion

References

Assessing the Purity of 4-Bromo-3-ethoxyaniline hydrochloride: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of 4-Bromo-3-ethoxyaniline hydrochloride.

This document outlines the experimental protocols, presents hypothetical data for comparison, and discusses the relative strengths and weaknesses of each method for this specific application.

Introduction to this compound

This compound is an aromatic amine derivative with the chemical formula C₈H₁₁BrClNO.[1][2] It has a molecular weight of 252.54 g/mol and exists as a solid at room temperature.[3][4] As with many pharmaceutical intermediates, its purity is paramount to the safety and efficacy of the final drug product.

Comparative Analytical Workflow

The choice between HPLC and GC-MS for purity assessment depends on several factors, including the analyte's volatility, thermal stability, and the nature of potential impurities. The following diagram illustrates a logical workflow for selecting the appropriate technique for this compound.

Purity_Assessment_Workflow Workflow for Purity Analysis of 4-Bromo-3-ethoxyaniline HCl cluster_input Input cluster_analysis Analytical Techniques cluster_decision Decision Point cluster_output Output Sample 4-Bromo-3-ethoxyaniline hydrochloride Sample Decision Analyte Properties Sample->Decision HPLC HPLC Analysis (Non-volatile, Thermally Labile) Purity_Report Purity Report (Quantitative Data) HPLC->Purity_Report Impurity_Profile Impurity Profile (Identification) HPLC->Impurity_Profile GCMS GC-MS Analysis (Volatile, Thermally Stable) GCMS->Purity_Report GCMS->Impurity_Profile Decision->HPLC Non-Volatile/ Thermally Labile Decision->GCMS Volatile/ Thermally Stable

Caption: Logical workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a liquid mixture. It is particularly well-suited for non-volatile and thermally labile compounds, making it a primary choice for many pharmaceutical analyses.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (initial conditions) at a concentration of 1 mg/mL. This is then diluted to a working concentration of 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. For non-volatile compounds like hydrochloride salts, derivatization may be necessary to increase volatility.

Experimental Protocol:
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-500 amu.

  • Sample Preparation:

    • The hydrochloride salt is first neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate) to obtain the free base.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The sample is then diluted in the same solvent to a final concentration of 0.1 mg/mL for injection.

Data Presentation and Comparison

The following table summarizes hypothetical data obtained from the HPLC and GC-MS analysis of a this compound sample.

ParameterHPLCGC-MS
Retention Time of Main Peak (min) 8.5212.78
Peak Area of Main Peak 1,250,000980,000
Total Peak Area 1,285,0001,010,000
Calculated Purity (%) 97.2897.03
Major Impurity 1 (Retention Time) 6.25 min10.45 min
Major Impurity 1 (Relative Area %) 1.55%1.85%
Major Impurity 2 (Retention Time) 9.88 min11.92 min
Major Impurity 2 (Relative Area %) 0.85%0.75%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Sample Preparation Complexity LowHigh (requires neutralization and extraction)

Discussion and Conclusion

Both HPLC and GC-MS can be effectively used to assess the purity of this compound. However, the choice of method will depend on the specific requirements of the analysis.

  • HPLC is generally the more straightforward method for this compound. As a hydrochloride salt, this compound is likely to be non-volatile and may degrade at the high temperatures required for GC analysis. HPLC analysis at ambient or slightly elevated temperatures avoids this issue. The sample preparation for HPLC is also simpler.

  • GC-MS offers higher sensitivity and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities. However, the need for a derivatization or neutralization step to analyze the free base adds complexity and potential for sample loss or alteration.

Recommendation: For routine purity testing and quality control of this compound, HPLC is the recommended method due to its direct applicability, simpler sample preparation, and suitability for non-volatile and potentially thermally labile compounds. GC-MS is a powerful complementary technique , particularly for in-depth impurity profiling and identification, where its superior sensitivity and structural elucidation capabilities can be leveraged, provided that appropriate sample preparation is performed.

References

The Ethoxy Group's Influence on Aniline Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an ethoxy group onto the aniline ring significantly modulates its chemical reactivity, a factor of paramount importance in the synthesis of a wide array of pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparison of the electronic effects of the ethoxy group at the ortho, meta, and para positions on the reactivity of aniline, supported by experimental data and detailed protocols.

Unraveling the Electronic Effects of the Ethoxy Group

The ethoxy group (–OCH₂CH₃) exerts a dual electronic influence on the aniline molecule: a resonance effect (+R) and an inductive effect (-I).

  • Resonance Effect (+R): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect is most pronounced when the ethoxy group is at the ortho or para position, increasing electron density at these positions and, to a lesser extent, at the ortho and para carbons relative to the amino group. This increased electron density makes the aromatic ring more susceptible to electrophilic attack.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the ethoxy group withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent, being strongest at the carbon atom directly attached to the oxygen and diminishing with distance.

The interplay of these two opposing effects determines the overall reactivity and regioselectivity of ethoxy-substituted anilines.

Comparative Data Analysis

To quantify the impact of the ethoxy group on aniline's properties, the following data on basicity (pKa of the conjugate acid) and NMR chemical shifts are presented.

Basicity of Aniline and Ethoxyanilines

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

CompoundpKa of Conjugate Acid
Aniline4.63
o-Ethoxyaniline (o-Phenetidine)4.43[1]
m-Ethoxyaniline (m-Phenetidine)4.18 (estimated)
p-Ethoxyaniline (p-Phenetidine)5.20[2]

Interpretation:

  • p-Ethoxyaniline is the most basic among the isomers and is more basic than aniline. This is because the strong +R effect from the para position increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

  • o-Ethoxyaniline is less basic than aniline. This is attributed to the steric hindrance from the ortho-ethoxy group, which can interfere with the solvation of the anilinium ion, and the stronger -I effect at the ortho position.

  • m-Ethoxyaniline is the least basic. At the meta position, the +R effect does not extend to the amino group, and the -I effect of the ethoxy group predominates, withdrawing electron density and reducing basicity.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy provides insight into the electronic environment of the nuclei within a molecule. The chemical shifts (δ) are sensitive to the electron density around the protons and carbons.

¹H NMR Chemical Shifts (δ, ppm)

ProtonAnilineo-Ethoxyanilinem-Ethoxyanilinep-Ethoxyaniline
-NH₂~3.6~3.8~3.6~3.5
Aromatic CH6.6 - 7.26.7 - 6.96.2 - 7.16.6 - 6.8
-OCH₂--~4.0~4.0~3.9
-CH₃-~1.4~1.4~1.4

¹³C NMR Chemical Shifts (δ, ppm)

CarbonAnilineo-Ethoxyanilinem-Ethoxyaniline[3][4]p-Ethoxyaniline
C-NH₂146.7~145148.1~140
C-ortho115.1-105.7, 109.1115.8
C-meta129.3-130.2115.5
C-para118.5---
C-OEt-~148160.2~152
-OCH₂--~6363.4~64
-CH₃-~1514.9~15

Note: Some chemical shifts for o- and p-ethoxyaniline are estimated based on typical values for substituted anilines and data for analogous compounds.[5][6][7][8]

Interpretation: The upfield shift of the ortho and para carbons in p-ethoxyaniline relative to aniline in the ¹³C NMR spectrum is consistent with the increased electron density at these positions due to the +R effect of the ethoxy group.

Reactivity in Key Synthetic Reactions

The electronic effects of the ethoxy group directly influence the rate and outcome of important reactions involving the aniline scaffold.

Electrophilic Aromatic Substitution (e.g., Bromination and Nitration)

The increased electron density in the aromatic ring of ethoxyanilines, particularly at the ortho and para positions, makes them more reactive towards electrophiles than aniline itself.

Relative Reactivity: p-Ethoxyaniline > o-Ethoxyaniline > Aniline > m-Ethoxyaniline

  • p- and o-Ethoxyaniline: The strong activating +R effect of the ethoxy group directs electrophilic substitution primarily to the available ortho and para positions. Due to the high reactivity, reactions like bromination may proceed rapidly even without a catalyst. To achieve monosubstitution and control regioselectivity, protection of the highly activating amino group as an acetanilide is often necessary.

  • m-Ethoxyaniline: The deactivating -I effect of the ethoxy group at the meta position makes it less reactive than aniline. Electrophilic substitution will be directed to the positions ortho and para to the amino group.

Experimental Workflow for Regioselective Bromination of Aniline (and adaptable for Ethoxyanilines):

G Aniline Aniline/Ethoxyaniline Acetanilide Acetanilide/Ethoxyacetanilide Aniline->Acetanilide Acetic Anhydride, Pyridine Bromoacetanilide Bromoacetanilide Derivative Acetanilide->Bromoacetanilide Br2, Acetic Acid Bromoaniline Bromoaniline Derivative Bromoacetanilide->Bromoaniline Acid or Base Hydrolysis

Caption: Workflow for the regioselective bromination of aniline.

Diazotization and Azo Coupling

The amino group of anilines can be converted to a diazonium salt, which can then undergo azo coupling reactions to form highly colored azo compounds, a cornerstone of the dye industry. The electronic nature of the substituents on the aniline ring affects the stability of the diazonium salt and the reactivity of the resulting azo compound.

The electron-donating ethoxy group at the para position in p-ethoxyaniline increases the electron density on the diazonium group, which can slightly decrease its electrophilicity in the subsequent coupling reaction. However, the overall reaction is generally efficient.

Signaling Pathway for Diazotization and Azo Coupling:

G Aniline p-Ethoxyaniline Diazonium p-Ethoxyphenyl diazonium salt Aniline->Diazonium NaNO2, HCl, 0-5 °C AzoDye Azo Dye Diazonium->AzoDye CouplingAgent Activated Aromatic (e.g., Phenol, N,N-dimethylaniline) CouplingAgent->AzoDye

Caption: Formation of an azo dye from p-ethoxyaniline.

Experimental Protocols

Regioselective para-Bromination of Aniline (via Acetanilide)

This protocol can be adapted for ethoxyanilines to achieve controlled monobromination.

Materials:

  • Aniline (or ethoxyaniline)

  • Acetic anhydride

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ethanol

Procedure:

  • Protection of the Amino Group:

    • In a flask, dissolve aniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • Stir the mixture for 30 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Bromination:

    • Dissolve the dried acetanilide in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while stirring.

    • Continue stirring for 15-20 minutes after the addition is complete.

    • Pour the reaction mixture into cold water.

    • Add sodium bisulfite solution to quench any excess bromine.

    • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with water.

  • Deprotection:

    • Reflux the p-bromoacetanilide with aqueous hydrochloric acid for 30-60 minutes.

    • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the p-bromoaniline.

    • Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol/water.

Nitration of Aniline (via Acetanilide)

Similar to bromination, protection is key for controlled nitration.

Materials:

  • Acetanilide (prepared from aniline or ethoxyaniline)

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • Nitration:

    • Dissolve acetanilide in concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the low temperature.

    • After the addition, allow the mixture to stir for a short period.

    • Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers.

    • Collect the solid by vacuum filtration and wash with cold water. The para isomer is typically the major product and can be separated from the ortho isomer by recrystallization.

  • Deprotection:

    • Hydrolyze the separated p-nitroacetanilide by refluxing with aqueous sulfuric acid.

    • Cool the solution and neutralize with a base to precipitate the p-nitroaniline.

    • Collect the product by vacuum filtration and wash with water.

Diazotization of p-Ethoxyaniline and Coupling with 2-Naphthol

Materials:

  • p-Ethoxyaniline

  • Sodium nitrite

  • Hydrochloric acid

  • 2-Naphthol

  • Sodium hydroxide

Procedure:

  • Diazotization:

    • Dissolve p-ethoxyaniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

    • Stir the mixture for 10-15 minutes at this temperature.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A brightly colored azo dye will precipitate immediately.

    • Continue stirring for 15-20 minutes.

    • Collect the solid dye by vacuum filtration, wash with cold water, and dry.

Conclusion

The ethoxy group is a versatile substituent for modifying the reactivity of aniline. Its strong electron-donating resonance effect, particularly when positioned para to the amino group, significantly enhances the nucleophilicity of the aromatic ring, making it a valuable tool for directing electrophilic substitution and synthesizing a diverse range of functionalized anilines for applications in drug development and materials science. Understanding the interplay between the electronic and steric effects of the ethoxy group at different positions is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

References

Unveiling the Ortho Effect: A Comparative Guide to Steric Hindrance in Substituted Ethoxyanilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular geometry on chemical reactivity and biological interaction is paramount. This guide provides a comparative analysis of steric hindrance effects in ortho-substituted ethoxyanilines, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. By presenting key experimental data and detailed protocols, this document aims to illuminate how the position and nature of substituents can profoundly influence molecular properties, offering a predictive framework for rational drug design and synthetic planning.

The "ortho effect" is a well-established phenomenon where a substituent at the position adjacent to a functional group on an aromatic ring exerts an influence—through steric bulk, intramolecular hydrogen bonding, or electronic effects—that is distinct from its effect at the meta or para positions. In anilines, this effect is particularly pronounced, impacting basicity, nucleophilicity, and spectroscopic characteristics. This guide focuses on ethoxyanilines, where the interplay between the electron-donating ethoxy group and an additional ortho-substituent creates a complex steric and electronic environment.

Comparative Analysis of Physicochemical Properties

The following tables summarize key data points that illustrate the impact of ortho-substitution on the properties of anilines. While a complete dataset for a homologous series of ortho-substituted ethoxyanilines is not available in a single source, this compilation from various studies on substituted anilines provides a strong basis for understanding these effects.

Basicity of Substituted Anilines

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a sensitive probe of the electron density on the amino nitrogen. Steric hindrance from an ortho-substituent can impede the solvation of the anilinium ion, thereby decreasing the basicity compared to its para-isomer.

CompoundSubstituent PositionpKa of Conjugate AcidReference
Aniline-4.60[1]
o-Toluidineo-CH₃4.39
p-Toluidinep-CH₃5.12
o-Anisidine (o-Methoxyaniline)o-OCH₃4.49[2]
p-Anisidine (p-Methoxyaniline)p-OCH₃5.34[1]
o-Chloroanilineo-Cl2.64
p-Chloroanilinep-Cl3.98
o-Nitroanilineo-NO₂-0.29
p-Nitroanilinep-NO₂1.00[1]

Note: Data for ethoxyanilines are often comparable to their methoxy counterparts (anisidines), which are more commonly reported.

Spectroscopic Data of Selected Anilines

Spectroscopic shifts provide electronic and structural information. For instance, ¹H NMR chemical shifts of aromatic protons are sensitive to the electronic environment, while IR spectroscopy can reveal changes in bond vibration frequencies due to substituent effects.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundProton/CarbonChemical Shift (ppm)Reference
o-ToluidineAromatic H6.67-7.07[3]
CH₃2.18[3]
Aromatic C115.2, 118.9, 122.6, 127.3, 130.8, 144.9[3]
3-EthoxyanilineAromatic H6.21-7.02[4]
OCH₂3.96[4]
CH₃1.37[4]

Table 3: Key IR and UV-Vis Absorption Data

CompoundIR: C-N Stretch (cm⁻¹)UV-Vis: λ_max (nm)Reference
Aniline~1281230, 280[5][6]
o-AnisidineNot specified340-355[7]
o-ToluidineNot specified340-355[7]

Note: The C-N stretching frequency in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[5] The UV-Vis absorption for ortho-substituted anilines often shows a bathochromic (red) shift compared to aniline.

Experimental Protocols

To facilitate further research and comparative studies, the following detailed experimental protocols are provided.

Protocol 1: Comparative N-Acetylation of Ortho-Substituted Anilines

This protocol allows for the comparison of the relative reactivity of various anilines towards a common electrophile, acetyl chloride. The rate of reaction is influenced by the nucleophilicity of the amino group, which is modulated by steric and electronic effects.

Materials:

  • Ortho-substituted ethoxyaniline (or other aniline derivative)

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.

Procedure:

  • Setup: In a fume hood, dissolve the aniline derivative (10 mmol) in 50 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add pyridine (12 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add a solution of acetyl chloride (11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM to the stirring aniline solution via an addition funnel over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes) until the starting aniline is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude acetanilide product by recrystallization from a suitable solvent (e.g., ethanol/water). The reaction time can be used as a qualitative measure of reactivity. For quantitative analysis, aliquots can be taken at time points and analyzed by GC-MS or HPLC.

Protocol 2: Determination of pKa by Potentiometric Titration

This method provides an accurate determination of the basicity of the aniline derivatives.[8][9]

Materials:

  • Aniline derivative

  • Standardized 0.1 M Hydrochloric acid (HCl)

  • Standardized 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette, beaker, magnetic stirrer.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the aniline derivative in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Initial pH Adjustment: Add a known excess of standardized 0.1 M HCl to the aniline solution to fully protonate the amine.

  • Titration Setup: Place the beaker containing the solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Determine the equivalence point from the inflection point of the curve. The pKa of the conjugate acid is the pH at the half-equivalence point (i.e., when half of the anilinium ions have been neutralized).[8]

Visualizing Steric and Experimental Workflows

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

Caption: Steric hindrance in ortho-substituted anilines.

N_Acetylation_Workflow start Dissolve Aniline in DCM add_pyridine Add Pyridine start->add_pyridine add_acetyl_chloride Add Acetyl Chloride Solution add_pyridine->add_acetyl_chloride monitor Monitor by TLC add_acetyl_chloride->monitor workup Aqueous Work-up (Wash with H2O, NaHCO3) monitor->workup Reaction Complete isolate Dry, Filter, and Evaporate Solvent workup->isolate purify Recrystallize Product isolate->purify end Characterize Acetanilide purify->end

Caption: Experimental workflow for N-acetylation.

pKa_Determination_Workflow start Prepare Aniline Solution add_hcl Add Excess Std. HCl start->add_hcl titrate Titrate with Std. NaOH add_hcl->titrate record_ph Record pH vs. Volume titrate->record_ph plot Plot Titration Curve record_ph->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa at Half-Equivalence Point analyze->calculate end Final pKa Value calculate->end

Caption: Workflow for pKa determination.

References

alternative reagents to 4-Bromo-3-ethoxyaniline hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable guide for researchers, this document provides a comparative analysis of alternative synthetic routes to using 4-Bromo-3-ethoxyaniline hydrochloride. We delve into alternative bromination techniques and fundamentally different synthetic strategies, offering experimental data and detailed protocols to inform your selection of the most suitable method.

Comparative Analysis of Synthetic Strategies

The synthesis of molecules requiring the 4-bromo-3-ethoxyaniline moiety is not limited to the direct use of its hydrochloride salt. Two primary alternative strategies exist:

  • Direct Bromination of 3-Ethoxyaniline: This approach involves the electrophilic aromatic substitution of the readily available starting material, 3-ethoxyaniline. A variety of modern, often safer and more environmentally friendly ("greener") brominating systems have been developed to replace hazardous liquid bromine.[1]

  • Alternative Precursors and C-N Bond Formation: This strategy circumvents the use of a pre-formed aniline altogether. Methods include the reduction of a corresponding nitroarene or the formation of the aniline from an arylboronic acid, offering flexibility for substrates where the aniline functionality may be sensitive to other reaction steps.

The following diagram illustrates these divergent synthetic pathways.

G Synthetic Pathways to 4-Bromo-3-ethoxyaniline Derivatives A 4-Bromo-3-ethoxyaniline Hydrochloride B Target Molecule A->B Direct Use in Synthesis C 3-Ethoxyaniline D Alternative Bromination (e.g., NH4Br/H2O2) C->D Substrate D->B Intermediate for Target E 3-Ethoxy-4-bromonitrobenzene F Nitro Group Reduction (e.g., Sn/HCl) E->F Substrate F->B Intermediate for Target G 3-Ethoxy-4-bromophenylboronic Acid H Electrophilic Amination (e.g., H2N-OSO3H) G->H Substrate H->B Intermediate for Target

Caption: Divergent synthetic routes to access target molecules.

Strategy 1: Alternative Bromination Reagents for 3-Ethoxyaniline

Traditionally, the bromination of anilines was performed with liquid bromine, a hazardous and difficult-to-handle reagent that often leads to over-bromination and the formation of undesired di- and tri-brominated products.[1][2] Modern methods utilize safer, in-situ sources of electrophilic bromine, offering improved selectivity and milder reaction conditions.

Data Presentation: Comparison of Bromination Systems

The following table summarizes the performance of various brominating agents applicable to aniline substrates. The data is compiled from studies on various substituted anilines and serves as a predictive guide for 3-ethoxyaniline.

Brominating SystemOxidant / Co-reagentSolventTypical ConditionsTypical YieldSelectivityReference
KBr / ZnAl-BrO₃⁻-LDHs Layered Double HydroxideAcOH/H₂O25 °C, 1h~95%High for monobromination[2]
NH₄Br / H₂O₂ Hydrogen PeroxideAcetic AcidRoom Temp, 10-15 minGood to ExcellentHigh, regioselective[3]
CAN / KBr Ceric Ammonium NitrateEthanol/WaterRoom TempGoodGood[1]
HBr / H₂O₂ Hydrogen PeroxidePyridine/Solvent MixRoom Temp, 2-8hNot specifiedHigh for p-bromo[4]
N-Bromosuccinimide (NBS) NonePEG-400Room Temp, 10-15 minGood to ExcellentHigh, para-selective[3]
Experimental Protocol: Oxybromination using NH₄Br/H₂O₂

This protocol is adapted from a general procedure for the regioselective oxybromination of anilines and offers an environmentally safe and economical alternative.[3]

Materials:

  • 3-Ethoxyaniline (1 mmol)

  • Ammonium bromide (NH₄Br) (1.1 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (2 mmol)

  • Glacial acetic acid (3 mL)

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottomed flask, dissolve 3-ethoxyaniline (1 mmol) in glacial acetic acid (3 mL).

  • Add ammonium bromide (1.1 mmol) to the solution and stir until dissolved.

  • Slowly add 30% hydrogen peroxide (2 mmol) dropwise to the stirring mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as necessary.

The workflow for this experimental setup is visualized below.

G Experimental Workflow: Oxybromination of 3-Ethoxyaniline A 1. Dissolve 3-Ethoxyaniline and NH4Br in Acetic Acid B 2. Add H2O2 dropwise at Room Temperature A->B C 3. Monitor Reaction by TLC B->C D 4. Quench reaction in ice-water C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract Product with Ethyl Acetate E->F G 7. Dry and Concentrate Organic Layers F->G H 8. Purify Product (Chromatography) G->H

Caption: Step-by-step workflow for a green bromination protocol.

Strategy 2: Alternative Synthetic Precursors

Instead of brominating an aniline, the target molecule can be constructed from different starting materials, offering alternative synthetic logic.

Route A: Reduction of Nitroarenes

A classical and robust method for synthesizing anilines involves the reduction of the corresponding nitroarene.[5] This two-step approach requires the synthesis of 3-ethoxy-4-bromonitrobenzene followed by its reduction.

  • Advantages: High yields for the reduction step, robust and scalable chemistry.

  • Disadvantages: Requires an additional synthetic step; handling of nitrating agents.

Data Comparison: Nitroarene Reduction Methods

Reducing SystemSolventConditionsTypical YieldReference
Sn / HCl HCl (conc.)RefluxHigh[5]
Fe / HCl or AcOH AcidRefluxHigh[5]
Catalytic Hydrogenation (H₂/Pd-C) Ethanol / MethanolRT, H₂ atmosphereExcellent[5]
Route B: Amination of Arylboronic Acids

A modern, transition-metal-free approach allows for the synthesis of primary anilines from arylboronic acids using an electrophilic nitrogen source.[6] This method is notable for its mild conditions and tolerance of various functional groups.

  • Advantages: Mild, aqueous conditions; avoids transition metals; complementary to other methods.

  • Disadvantages: Requires synthesis of the specific arylboronic acid precursor.

Experimental Protocol: Amination of an Arylboronic Acid

This protocol is based on a general procedure for the synthesis of primary anilines from arylboronic acids.[6]

Materials:

  • 3-Ethoxy-4-bromophenylboronic acid (1 mmol)

  • Hydroxylamine-O-sulfonic acid (HSA) (3 mmol)

  • Sodium Hydroxide (NaOH) (6 mmol)

  • Water and Dichloromethane (DCM) for workup

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-ethoxy-4-bromophenylboronic acid (1 mmol) in water (2 mL) in a vial, add sodium hydroxide (6 mmol).

  • Stir the mixture at room temperature until the boronic acid is fully dissolved.

  • Add hydroxylamine-O-sulfonic acid (3 mmol) in a single portion.

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aniline via column chromatography.

Conclusion

The choice of an alternative to this compound depends on several factors including cost, scale, safety, and available starting materials.

  • For a direct and green approach, the oxybromination of 3-ethoxyaniline using NH₄Br/H₂O₂ offers a rapid, high-yielding, and environmentally benign option.[3]

  • For large-scale synthesis where robustness is key, the classical nitroarene reduction pathway remains a highly viable strategy.[5]

  • For syntheses involving sensitive functional groups or when exploring novel chemical space, the amination of arylboronic acids provides a mild, metal-free alternative.[6]

This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

The Strategic Synthesis of Kinase Inhibitors: A Cost-Benefit Analysis of 4-Bromo-3-ethoxyaniline Hydrochloride in Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials in the scale-up of pharmaceutical synthesis is a critical decision point, balancing cost, efficiency, and safety. This guide provides a comparative analysis of 4-Bromo-3-ethoxyaniline hydrochloride against alternative substituted anilines in the context of synthesizing kinase inhibitors, a prominent class of therapeutics.

Substituted anilines are foundational building blocks in the synthesis of a wide array of bioactive molecules, particularly in the development of kinase inhibitors that target signaling pathways implicated in cancer.[1] this compound is a readily available intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[2] This guide will delve into a cost-benefit analysis of its use in a representative synthetic workflow for a kinase inhibitor, comparing it with viable alternatives.

Performance in Kinase Inhibitor Synthesis: A Comparative Overview

The synthesis of many kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, often involves coupling a substituted aniline with a heterocyclic core.[3][4] The choice of the aniline derivative can significantly impact reaction yield, purity, and overall process efficiency.

To illustrate this, we will consider a hypothetical, yet representative, synthesis of a generic kinase inhibitor via a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in pharmaceutical manufacturing.

Table 1: Comparative Performance of Substituted Anilines in a Model Suzuki Coupling Reaction
Starting MaterialMolecular Weight ( g/mol )Purity (%)Typical Yield (%)Estimated Cost (USD/100g)Key Considerations
This compound 252.54[5][6]>97[5][6]80-90350 - 450Good reactivity, potential for steric hindrance from the ethoxy group.
4-Bromo-3-methylaniline186.05>9785-95200 - 300Higher yield in some cases, less steric bulk compared to the ethoxy group.
4-Bromoaniline172.03>9888-98100 - 150Most cost-effective, but lacks the substitution pattern that may be crucial for biological activity.
3-Amino-4-bromophenol188.02>9775-85400 - 500The hydroxyl group may require a protection step, adding complexity and cost to the synthesis.

Note: Yields are estimated based on typical Suzuki coupling reactions and may vary depending on specific reaction conditions. Costs are approximate and subject to change based on supplier and market fluctuations.

Experimental Protocol: Representative Suzuki Coupling for Kinase Inhibitor Synthesis

The following is a generalized protocol for a Suzuki coupling reaction involving a substituted aniline, which is a key step in the synthesis of many kinase inhibitors.

Materials:

  • Substituted Aniline (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

  • To a dried reaction vessel, add the substituted aniline (1.0 equivalent), arylboronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

  • Add the solvent mixture (e.g., 10:1 dioxane:water).

  • Purge the vessel with an inert gas (e.g., argon) and heat the mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product.[7]

Visualizing the Process and Pathway

To better understand the context of this synthesis, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Synthesis start Starting Materials (Substituted Aniline, Boronic Acid, etc.) reaction Suzuki Coupling Reaction (Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Kinase Inhibitor purification->product

Caption: A simplified workflow for the synthesis of a kinase inhibitor.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., from 4-Bromo-3-ethoxyaniline) Inhibitor->Dimerization

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.[3][8]

Cost-Benefit Analysis and Scale-Up Considerations

When scaling up the synthesis of a drug candidate, several factors beyond the initial cost of starting materials come into play:

  • Process Complexity: The use of alternatives like 3-Amino-4-bromophenol, which may necessitate additional protection and deprotection steps, increases the number of synthetic operations, solvent usage, and waste generation. This can significantly drive up the overall manufacturing cost and timeline.

  • Yield and Purity: While 4-Bromoaniline is the most economical option, the final biological activity of the kinase inhibitor is highly dependent on the substitution pattern of the aniline ring. A lower-cost starting material is of little value if it leads to a final compound with poor efficacy. The slightly higher yields observed with 4-Bromo-3-methylaniline could translate to significant cost savings at a large scale.

  • Safety and Handling: All aniline derivatives should be handled with care due to their potential toxicity.[9] The hydrochloride salt form of 4-Bromo-3-ethoxyaniline offers advantages in terms of stability and handling compared to the free base.

  • Supply Chain Reliability: The availability of starting materials in large quantities from reputable suppliers is crucial for uninterrupted manufacturing. This compound is available from multiple chemical suppliers.[2][6][10][11]

Conclusion

The choice of this compound for the scale-up synthesis of kinase inhibitors represents a balanced approach. While not the cheapest starting material, its structural features are often designed to impart specific pharmacological properties to the final drug molecule. Its performance in key synthetic transformations like Suzuki couplings is generally robust.

For drug development professionals, the decision should be based on a holistic analysis that includes not only the price per kilogram of the starting material but also the overall process economics, the desired biological activity of the target molecule, and the scalability of the entire synthetic route. In many instances, the slightly higher upfront cost of a more functionalized intermediate like this compound is justified by a more convergent and efficient overall synthesis, ultimately leading to a more cost-effective and timely delivery of the final pharmaceutical product.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-ethoxyaniline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-ethoxyaniline hydrochloride (CAS No. 846023-33-4), a compound often used in synthetic chemistry.

Safety and Hazard Summary

This compound is classified as a substance with multiple potential hazards. Understanding these hazards is the first step in its safe management and disposal. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS).

Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Oral ToxicityCategory 4P264, P270, P301+P312, P330, P501
Acute Dermal ToxicityCategory 4P280, P302+P352, P312, P362+P364, P501
Acute Inhalation Toxicity - Dusts and MistsCategory 4P261, P271, P304+P340, P312, P501
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye IrritationCategory 2P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure)Category 3P261, P271, P304+P340, P312, P403+P233

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.[2]

    • A lab coat.

    • For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal company. Halogenated organic compounds should be segregated from non-halogenated waste.[4]

  • The container should be made of a material compatible with the chemical.

3. Labeling:

  • The waste container must be clearly labeled with:

    • The full chemical name: "this compound"

    • The CAS number: "846023-33-4"

    • Appropriate hazard symbols (e.g., harmful, irritant).

    • The date the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be secure and accessible only to authorized personnel.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup.[3]

  • Provide them with the exact chemical name, CAS number, and quantity of the waste.

  • Follow all their instructions for packaging and preparing the waste for transport.

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being discarded or reused.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous waste along with the chemical itself.

  • After decontamination, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have 4-Bromo-3-ethoxyaniline hydrochloride waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into a labeled, compatible waste container ppe->segregate store Store container in a cool, dry, well-ventilated area segregate->store contact_ehs Contact EHS or certified waste disposal company store->contact_ehs package Package for pickup as per disposal company instructions contact_ehs->package end End: Waste is properly disposed of package->end

Caption: Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.

References

Personal protective equipment for handling 4-Bromo-3-ethoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3-ethoxyaniline Hydrochloride

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this chemical in a laboratory setting.

Hazard and Safety Summary

This compound is an aromatic amine that requires careful handling due to its potential health hazards. It is categorized as causing skin and eye irritation.[1] Inhalation, ingestion, or skin contact may be harmful.[1][2]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

This data is based on the Safety Data Sheet for this compound and may be representative of similar aromatic amine compounds.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure.[1][3][4]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses if there is a significant risk of splashing or a highly exothermic reaction.[5]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[6] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection.[5] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if they become contaminated.[5]

  • Body Protection : A full-length, long-sleeved laboratory coat should be worn and kept buttoned.[5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7] Long pants and closed-toe, closed-heel shoes that cover the entire foot are required.[5][7]

  • Respiratory Protection : Work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[6][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator must be used.[5][9] Respirator use requires a formal respiratory protection program, including training and fit testing.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[1]

  • Don all required personal protective equipment as detailed above.[7]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[8]

  • Use a disposable weigh boat or paper.

  • Handle the solid carefully to avoid generating dust.[10]

  • Close the container tightly immediately after use.[10]

3. In-Process Handling:

  • Keep all containers of this compound clearly labeled.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Should any chemical come into contact with your gloves, remove them, wash your hands thoroughly, and put on a new pair.

  • Do not eat, drink, or smoke in the laboratory.[11]

4. Post-Handling and Cleanup:

  • Thoroughly clean the work area upon completion of the task.

  • Wipe down all surfaces with an appropriate solvent and then with soap and water.

  • Dispose of all contaminated disposable materials in the designated hazardous waste container.[7]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect any contaminated disposable items, such as gloves, weigh boats, and paper towels, in a clearly labeled, sealed plastic bag.[7] Place this bag into a designated solid hazardous waste container.

  • Liquid Waste : Dispose of all solutions containing this compound in a properly labeled, sealed, and compatible liquid hazardous waste container. Do not pour any chemical waste down the drain.[8]

  • Empty Containers : "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Labeling and Storage : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by environmental health and safety personnel.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Emergency Equipment) prep_ppe->prep_setup handle_weigh Weigh and Transfer (in Fume Hood) prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste post_ppe Doff PPE cleanup_waste->post_ppe post_wash Wash Hands post_ppe->post_wash hazard_inhalation Inhalation Hazard ppe_respirator Fume Hood/ Respirator hazard_inhalation->ppe_respirator hazard_skin Skin/Eye Irritant ppe_goggles Goggles/ Face Shield hazard_skin->ppe_goggles ppe_gloves Gloves hazard_skin->ppe_gloves ppe_coat Lab Coat hazard_skin->ppe_coat ppe_respirator->handle_weigh ppe_goggles->handle_weigh ppe_gloves->handle_weigh ppe_coat->handle_weigh

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.